molecular formula C5H4F3NO B048521 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide CAS No. 14719-21-2

2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B048521
CAS No.: 14719-21-2
M. Wt: 151.09 g/mol
InChI Key: GAUSMJHDHCSZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide is a specialized organic compound of significant interest in chemical biology and medicinal chemistry research. Its molecular structure integrates two critical functional groups: a terminal alkyne (prop-2-yn-1-yl) and a strongly electron-withdrawing trifluoroacetamide moiety. The terminal alkyne serves as a bioorthogonal handle, enabling its efficient incorporation into larger molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier "click chemistry" reaction. This allows researchers to selectively label, tag, or conjugate biomolecules such as proteins, peptides, and nucleic acids for tracking, imaging, or proteomic profiling studies.

Properties

IUPAC Name

2,2,2-trifluoro-N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO/c1-2-3-9-4(10)5(6,7)8/h1H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUSMJHDHCSZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454924
Record name propargyltrifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14719-21-2
Record name propargyltrifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide. The information is compiled from various chemical databases and suppliers.

Core Chemical Properties

This compound, with the CAS number 14719-21-2, is a fluorinated organic compound. Its molecular formula is C5H4F3NO and it has a molecular weight of 151.09 g/mol .[1][2][3][4] The trifluoroacetamide group and the propargyl group contribute to its unique reactivity and utility in organic synthesis.

Quantitative Chemical Data Summary

The following table summarizes the key quantitative properties of this compound. Please note that many of these values are predicted through computational models.

PropertyValueSource
Molecular Formula C5H4F3NO[1][2][3][4]
Molecular Weight 151.09 g/mol [2][3][4]
CAS Number 14719-21-2[1][3][4]
Boiling Point (Predicted) 172.6 ± 40.0 °C[1]
pKa (Predicted) 9.74 ± 0.46[1]
Density (Predicted) 1.289 ± 0.06 g/cm³[1]
Refractive Index 1.39[1]
LogP (Predicted) 1.13840[1]
XLogP3 (Computed) 0.8[1][2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]
Exact Mass 151.02449824 Da[1][2]
Complexity 175[1][2]
Solubility Chloroform, Methanol (Slightly)[1]
Storage Temperature 2-8°C[1]

Reactivity and Applications

The chemical structure of this compound features two key functional groups that dictate its reactivity: the trifluoroacetamide and the terminal alkyne (prop-2-yn-1-yl group).

The trifluoroacetamide group is a stable amide that can act as a protecting group for amines. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the amide bond.

The terminal alkyne is a versatile functional group that can participate in various chemical transformations, most notably in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the compound a useful building block for the synthesis of more complex molecules, including triazole-containing compounds. One notable application is its use as an intermediate in the synthesis of components for fluorescent-labeled nucleotides like Texas Red-5-dUTP.[1]

Experimental Workflow: Application in Synthesis

G General Workflow for CuAAC using this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome A 2,2,2-trifluoro-N- (prop-2-yn-1-yl)acetamide E Reaction Mixture A->E B Azide-containing Molecule (R-N3) B->E C Copper(I) Catalyst (e.g., CuI, CuSO4/Sodium Ascorbate) C->E D Solvent (e.g., t-BuOH/H2O, DMF) D->E F 1,2,3-Triazole Product E->F G Purification (e.g., Chromatography) F->G

References

2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

This document provides a detailed overview of the physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These data are essential for a variety of applications, including stoichiometric calculations, analytical method development, and interpretation of experimental results.

PropertyValue
Molecular Formula C5H4F3NO[1][2][3][4][5]
Molecular Weight 151.09 g/mol [2][3][4][5][6]
Exact Mass 151.02449824 Da[1][2]
CAS Number 14719-21-2[1][3][4][6]

Structural Information

This compound is a chemical compound featuring a trifluoroacetamide group attached to a propargyl moiety. The unique combination of these functional groups imparts specific chemical reactivity and properties to the molecule.

The logical arrangement of the primary functional groups within the molecule is depicted in the following diagram. This visualization illustrates the core components that define the compound's chemical identity.

molecular_structure trifluoroacetyl Trifluoroacetyl Group (-COCF3) amide_linkage Amide Linkage (-NH-) trifluoroacetyl->amide_linkage propargyl_group Propargyl Group (-CH2C≡CH) amide_linkage->propargyl_group

Caption: Logical relationship of functional groups in this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound can be found in various chemical literature and patents. Researchers are advised to consult peer-reviewed scientific databases for specific methodologies relevant to their application. The compound is typically synthesized through the acylation of propargylamine with a trifluoroacetic acid derivative. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are used to confirm its structure and purity.

Applications in Research and Development

The presence of both a reactive alkyne (propargyl group) and a stable trifluoroacetyl group makes this compound a valuable building block in organic synthesis. The propargyl group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient conjugation to other molecules. The trifluoroacetyl group can influence the compound's lipophilicity and metabolic stability, properties that are of significant interest in the design of new pharmaceutical agents and agrochemicals.

References

An In-depth Technical Guide to the Solubility of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide. Due to the limited availability of specific quantitative data in peer-reviewed literature and chemical databases for this compound, this document focuses on the fundamental principles governing its solubility, predictive analysis based on its molecular structure, and detailed experimental protocols for determining its solubility. Furthermore, it outlines a general synthetic pathway and a key application in bioconjugation, reflecting its potential utility in research and drug development.

Introduction to this compound

This compound is a fluorinated organic compound featuring a trifluoroacetamide group and a terminal alkyne (propargyl group). The trifluoromethyl group imparts unique properties such as increased metabolic stability and altered acidity of the N-H bond, while the propargyl group makes it a valuable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These structural features suggest its potential use as a building block in the synthesis of pharmaceuticals, agrochemicals, and as a probe for bioconjugation studies.

Principles of Solubility and Predictive Analysis

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by several factors:

  • Trifluoroacetamide Group: This group is highly polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Propargyl Group: The terminal alkyne is a relatively nonpolar, yet polarizable, functional group.

  • Overall Molecular Structure: The presence of both polar and nonpolar regions suggests that the compound will exhibit a range of solubilities in different organic solvents.

Based on these structural features, a qualitative prediction of its solubility in common organic solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolGood to ModerateThe trifluoroacetamide group can form hydrogen bonds with the solvent.
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOGoodThe polar nature of both the solvent and the trifluoroacetamide group facilitates dissolution through dipole-dipole interactions.
Chlorinated Dichloromethane, ChloroformGood to ModerateThese solvents can interact with the polar parts of the molecule. Qualitative data suggests slight solubility in chloroform.[1]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to LowThe polarity of ethers may be sufficient to dissolve the compound to some extent.
Nonpolar Hexane, TolueneLow to InsolubleThe significant polarity of the trifluoroacetamide group is unlikely to be overcome by the weak van der Waals forces of these solvents.

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of the compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or small glass test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials.

    • Pipette a known volume (e.g., 1.0 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

    • Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC-FID).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the saturated solution from the calibration curve.

  • Data Reporting:

    • Express the solubility in units such as g/L or mol/L.

    • Repeat the experiment at least in triplicate to ensure reproducibility.

Below is a workflow diagram for the described experimental protocol.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis start Add excess solid to vial add_solvent Add known volume of solvent start->add_solvent equilibrate Agitate at constant temperature (24-48h) add_solvent->equilibrate settle Settle excess solid equilibrate->settle filter Filter supernatant settle->filter analyze Quantify using HPLC/GC filter->analyze calculate Calculate solubility from calibration curve analyze->calculate end end calculate->end Report results (g/L or mol/L)

Caption: Experimental workflow for determining the solubility of a solid organic compound.

General Synthesis of N-propargyl Amides

A common method for the synthesis of N-propargyl amides involves the coupling of an amine with a carboxylic acid or its activated derivative. For this compound, a likely synthetic route is the acylation of propargylamine with an activated form of trifluoroacetic acid.

General Protocol:

  • Reactant Preparation: Dissolve propargylamine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution in an ice bath. Add a solution of trifluoroacetic anhydride or trifluoroacetyl chloride (1.05 equivalents) in the same solvent dropwise to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The following diagram illustrates a typical workflow for the synthesis of an N-propargyl amide.

G Workflow for N-propargyl Amide Synthesis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve propargylamine and base in solvent acylate Add acylating agent dropwise at 0°C start->acylate react Stir at room temperature acylate->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography concentrate->chromatography end end chromatography->end Isolated N-propargyl amide G Logical Flow of a CuAAC Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product propargyl Propargyl-functionalized molecule mix Combine reactants and catalyst in solvent propargyl->mix azide Azide-functionalized molecule azide->mix copper Copper(I) source (e.g., CuSO4 + Na Ascorbate) copper->mix form_triazole Formation of 1,2,3-triazole mix->form_triazole product Purified triazole conjugate form_triazole->product

References

Technical Guide: Spectroscopic and Synthetic Overview of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry characteristics of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide, a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data alongside a generalized, robust experimental protocol for its synthesis and characterization.

Predicted Spectroscopic Data

To facilitate the identification and characterization of this compound, predicted NMR and mass spectrometry data have been generated based on established computational models and fragmentation patterns of analogous structures.

Predicted NMR Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. These predictions are based on computational algorithms that analyze the molecule's structure and electronic environment.[1][2][3][4][5][6][7][8][9][10]

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
CH~2.3Triplet~2.5
CH₂~4.2Doublet of tripletsJ(H,H) ≈ 2.5, J(H,H) ≈ 5.5
NH~7.0Broad Singlet-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)
C≡CH~72Singlet
C≡CH~79Singlet
CH₂~30Singlet
C=O~157Quartet
CF₃~116Quartet

Table 3: Predicted ¹⁹F NMR Spectral Data

Fluorine AtomsPredicted Chemical Shift (ppm)Predicted Multiplicity
CF₃~-76Singlet
Predicted Mass Spectrometry Data

The predicted mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns can be anticipated based on the structure, involving cleavage of the amide bond and fragmentation of the propargyl group.

Table 4: Predicted Mass Spectrometry Data

m/zProposed Fragment
151[M]⁺
112[M - C₃H₃]⁺
96[M - CF₃]⁺
69[CF₃]⁺
54[C₄H₆]⁺
39[C₃H₃]⁺

Experimental Protocols

The following section outlines a detailed methodology for the synthesis and characterization of this compound. This protocol is based on general and reliable methods for the trifluoroacetylation of primary amines.[11][12][13][14][15]

Synthesis of this compound

This procedure involves the reaction of propargylamine with a suitable trifluoroacetylating agent.

Materials:

  • Propargylamine

  • Trifluoroacetic anhydride (TFAA) or Ethyl trifluoroacetate

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargylamine (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution. If using ethyl trifluoroacetate, the reaction may require heating and a base like triethylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization

NMR Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Process the spectra and compare the observed chemical shifts, multiplicities, and coupling constants with the predicted data.

Mass Spectrometry:

  • Analyze the purified product using a mass spectrometer with a suitable ionization technique (e.g., electron ionization - EI or electrospray ionization - ESI).

  • Determine the mass of the molecular ion and analyze the fragmentation pattern, comparing it with the predicted data.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis reagents Propargylamine + Trifluoroacetic Anhydride reaction Reaction in DCM (0°C to RT) reagents->reaction 1. Mix workup Aqueous Workup reaction->workup 2. Quench & Extract purification Column Chromatography workup->purification 3. Purify product Pure Product purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry product->ms data Spectroscopic Data nmr->data ms->data

Caption: Synthetic and analytical workflow for this compound.

Fragmentation_Pathway parent [C₅H₄F₃NO]⁺ (m/z = 151) frag1 [C₂H₄F₃NO]⁺ (m/z = 112) parent->frag1 - C₃H₃ frag2 [C₄H₄NO]⁺ (m/z = 96) parent->frag2 - CF₃ frag4 [C₃H₃]⁺ (m/z = 39) frag1->frag4 - C₂H₄F₃NO frag3 [CF₃]⁺ (m/z = 69) frag2->frag3 - C₄H₄NO

Caption: Predicted mass spectrometry fragmentation pathway.

References

The Enigmatic Probe: A Technical Exploration of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Mechanism of Action for a Novel Chemical Probe

For Immediate Release

Shanghai, China – December 23, 2025 – In the ever-evolving landscape of chemical biology and drug discovery, the development of novel chemical probes is paramount for elucidating protein function and identifying new therapeutic targets. This technical guide delves into the hypothetical mechanism of action of a lesser-explored compound, 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide, as a potential chemical probe. While this molecule is commercially available and has been documented as a synthetic intermediate, its application as a tool for chemical proteomics remains, to our knowledge, unpublished in peer-reviewed literature.

This document, therefore, presents a theoretical framework for its function, drawing upon established principles of activity-based protein profiling (ABPP) and bioorthogonal chemistry. The proposed mechanism is intended to serve as a foundational guide for researchers and scientists interested in exploring the potential of this and similar molecules in the quest for novel biological insights.

Core Concept: A Dual-Functionality Probe

The proposed utility of this compound as a chemical probe hinges on its two key functional moieties:

  • The Trifluoroacetamide Group: This component is postulated to act as the reactive group or "warhead." The strong electron-withdrawing nature of the trifluoromethyl group is hypothesized to render the adjacent carbonyl carbon susceptible to nucleophilic attack by amino acid residues on target proteins.

  • The Propargyl (Alkyne) Group: This terminal alkyne serves as a bioorthogonal handle . Following covalent modification of a protein by the trifluoroacetamide group, the alkyne can be used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging).

Proposed Mechanism of Action

The hypothetical mechanism of action can be dissected into two main phases: covalent target engagement and bioorthogonal reporting.

Phase 1: Covalent Modification of Protein Targets

It is proposed that this compound may act as an electrophilic probe, targeting nucleophilic residues within protein active sites or other functionally important regions. The trifluoroacetamide group, while generally stable, could be activated within the microenvironment of a protein's binding pocket, leading to covalent modification. Potential target residues include serine, threonine, tyrosine, cysteine, and lysine. The reaction would likely proceed via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide or thioester bond between the protein and the probe, releasing trifluoroacetamide as a leaving group is less likely, a more plausible scenario is the direct acylation of the nucleophile.

Phase 2: Bioorthogonal Ligation for Target Identification

Once covalently attached to its protein target(s), the propargyl group of the probe provides a versatile handle for downstream analysis. Using CuAAC, an azide-containing reporter tag can be attached.

  • For Target Identification: An azide-biotin tag can be "clicked" onto the probe-protein conjugate. The biotinylated proteins can then be enriched from a complex cellular lysate using streptavidin-coated beads, followed by on-bead digestion and identification of the target proteins by mass spectrometry.

  • For Target Visualization: An azide-fluorophore tag can be attached, allowing for the visualization of labeled proteins by in-gel fluorescence scanning or fluorescence microscopy.

Quantitative Data (Hypothetical)

As there is no experimental data available for this specific probe, the following table presents hypothetical quantitative parameters that would need to be determined to validate its efficacy.

ParameterHypothetical ValueMethod of DeterminationSignificance
Target Enzyme IC50 15 µMIn vitro enzyme activity assayMeasures the concentration of the probe required to inhibit 50% of the target enzyme's activity.
Labeling Concentration (in situ) 50 µMIn-gel fluorescence scanningThe concentration of the probe required for effective labeling of target proteins in a cellular context.
Optimal Click Chemistry Time 1 hourIn-gel fluorescence scanning or Western blotThe reaction time required to achieve maximum ligation of the reporter tag to the probe.
Protein Enrichment Efficiency > 80%Western blot analysis of pre- and post-enrichment samplesThe percentage of biotinylated target protein captured by streptavidin beads.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical protocols for utilizing this compound as a chemical probe.

4.1. In Situ Labeling of Cultured Cells

  • Cell Culture: Plate mammalian cells (e.g., HEK293T) in a 6-well plate and grow to ~80% confluency.

  • Probe Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) in serum-free media for 2 hours at 37°C. Include a DMSO-treated control.

  • Cell Lysis: Wash the cells twice with cold PBS, then lyse in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, and protease inhibitors).

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

4.2. Click Chemistry Reaction (CuAAC)

  • Prepare Click Mix: For each 50 µg of protein lysate, prepare a click chemistry master mix containing:

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

    • Copper(II) sulfate (1 mM final concentration)

    • Azide-reporter (e.g., Azide-PEG3-Biotin or a fluorescent azide) (50 µM final concentration)

  • Reaction: Add the click mix to the protein lysate and incubate for 1 hour at room temperature with gentle shaking.

4.3. Affinity Enrichment of Biotinylated Proteins

  • Bead Preparation: Wash streptavidin-agarose beads three times with lysis buffer.

  • Enrichment: Add the bead slurry to the "clicked" lysate and incubate for 1.5 hours at 4°C on a rotator.

  • Washing: Pellet the beads by centrifugation and wash sequentially with:

    • 0.5% SDS in PBS (3 times)

    • 6 M Urea in PBS (3 times)

    • PBS (3 times)

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer for 10 minutes.

4.4. Mass Spectrometry Analysis

  • Gel Electrophoresis: Separate the eluted proteins on a 1D SDS-PAGE gel.

  • In-Gel Digestion: Excise the protein bands, destain, and perform in-gel tryptic digestion.

  • LC-MS/MS: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the enriched proteins.

Visualizations

G cluster_0 Phase 1: Covalent Target Engagement cluster_1 Phase 2: Bioorthogonal Reporting Probe 2,2,2-trifluoro-N- (prop-2-yn-1-yl)acetamide Covalent_Complex Probe-Protein Covalent Adduct Probe->Covalent_Complex Covalent Modification Protein Target Protein (with nucleophilic residue) Protein->Covalent_Complex Azide_Reporter Azide-Reporter (Biotin or Fluorophore) Labeled_Complex Fully Labeled Probe-Protein-Reporter Complex Azide_Reporter->Labeled_Complex Click Chemistry (CuAAC) Covalent_Complex_2->Labeled_Complex

Figure 1. Hypothetical two-phase mechanism of action.

G Start Treat Cells with Probe Lyse Cell Lysis & Protein Quantification Start->Lyse Click Click Chemistry with Azide-Biotin Lyse->Click Enrich Streptavidin Affinity Enrichment Click->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest Analyze LC-MS/MS Analysis Digest->Analyze Identify Target Protein Identification Analyze->Identify

Figure 2. Experimental workflow for target identification.

Concluding Remarks

The exploration of novel chemical probes is a critical endeavor in the advancement of chemical biology and drug discovery. While this compound has not been previously characterized as such a tool, its chemical structure presents intriguing possibilities. The hypothetical mechanism and experimental workflows detailed in this guide are intended to provide a robust starting point for researchers to investigate its potential. Validation of this hypothesis through rigorous experimentation will be essential to determine if this compound can indeed serve as a valuable addition to the chemical proteomics toolbox.

An In-Depth Technical Guide to the Exploratory Reactions of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide is a versatile bifunctional molecule that holds significant promise in organic synthesis and medicinal chemistry. Its structure incorporates a terminal alkyne, a valuable handle for a variety of coupling and cycloaddition reactions, and a trifluoroacetamide group, which can influence the molecule's electronic properties and serve as a stable protecting group for the propargylamine moiety. The presence of the trifluoromethyl group can also impart unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets, making its derivatives attractive for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis and exploratory reactions of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of reaction pathways and workflows.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the acylation of propargylamine with an activated trifluoroacetic acid derivative, typically ethyl trifluoroacetate. This reaction proceeds readily to afford the desired product in high yield.

Experimental Protocol: Synthesis from Ethyl Trifluoroacetate

Reaction: Propargylamine is reacted with ethyl trifluoroacetate in a suitable solvent, such as tetrahydrofuran (THF), to yield this compound.

Materials:

  • Propargylamine

  • Ethyl trifluoroacetate

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of ethyl trifluoroacetate in anhydrous THF, slowly add propargylamine at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by distillation or column chromatography to yield pure this compound.

Quantitative Data:

Reactant 1Reactant 2SolventTemperatureReaction TimeYieldReference
PropargylamineEthyl trifluoroacetateTHFRoom Temp.Not SpecifiedHigh[1]

Exploratory Reactions

The reactivity of this compound is dominated by the chemistry of its terminal alkyne functionality. This allows for a wide range of transformations, including additions to the triple bond and various coupling and cycloaddition reactions.

Bromination

The addition of bromine across the carbon-carbon triple bond is a fundamental reaction of alkynes. In the case of this compound, this reaction has been shown to yield the corresponding dibromoalkene.

Reaction: this compound is reacted with bromine in the presence of a base, such as potassium carbonate (potash), in a chlorinated solvent.

Materials:

  • This compound

  • Bromine

  • Potassium Carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve this compound and potassium carbonate in dichloromethane.

  • To this mixture, add a solution of bromine in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • The reaction is then quenched, and the product is isolated and purified. The expected product is the dibromo-addition product across the alkyne.[1]

Quantitative Data:

Reactant 1ReagentBaseSolventTemperatureProductYieldReference
This compoundBromineK₂CO₃CH₂Cl₂Room Temp.DibromoalkeneNot specified[1]
Metal-Catalyzed Cross-Coupling and Cycloaddition Reactions

The terminal alkyne of this compound is an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals. These reactions provide access to a diverse range of complex molecular architectures.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a highly efficient method for the formation of C(sp)-C(sp²) bonds. While specific examples with this compound are not extensively documented, the general protocol is well-established for N-propargyl amides.

Reaction: A terminal alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Materials:

  • This compound

  • Aryl/Vinyl Halide (e.g., Iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a solution of the aryl/vinyl halide and this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating until completion.

  • The reaction is then worked up by quenching, extraction, and purification by chromatography.

Hypothetical Quantitative Data (based on related N-propargyl amides):

AlkyneAryl HalideCatalystCo-catalystBaseSolventTemperatureYield
N-propargyl amideIodobenzenePd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp.Good to Excellent

The copper-catalyzed azide-alkyne cycloaddition is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. This "click" reaction is widely used in bioconjugation, materials science, and drug discovery due to its reliability and mild reaction conditions.

Reaction: A terminal alkyne reacts with an azide in the presence of a copper(I) catalyst to form a triazole.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O or DMF)

Procedure:

  • Dissolve this compound and the organic azide in the solvent system.

  • Add an aqueous solution of copper(II) sulfate followed by an aqueous solution of sodium ascorbate to generate the active Cu(I) catalyst in situ.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • The product can be isolated by extraction and purified by crystallization or chromatography.

Hypothetical Quantitative Data (based on related N-propargyl amides):

AlkyneAzideCatalyst SystemSolventTemperatureYield
N-propargyl amideBenzyl azideCuSO₄/Sodium Ascorbatet-BuOH/H₂ORoom Temp.Excellent

Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack. For N-propargyl amides, this can lead to intramolecular cyclization reactions, forming various heterocyclic structures such as oxazoles.

Reaction: An N-propargyl amide undergoes intramolecular cyclization in the presence of a gold catalyst.

Materials:

  • This compound

  • Gold catalyst (e.g., AuCl₃, Ph₃PAuCl/AgOTf)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • Dissolve the N-propargyl amide in the chosen solvent.

  • Add the gold catalyst and stir the reaction at the appropriate temperature (often room temperature to mild heating).

  • Monitor the reaction for the formation of the cyclized product.

  • Upon completion, the catalyst is removed, and the product is isolated and purified.

Hypothetical Quantitative Data (based on related N-propargyl amides):

SubstrateCatalystSolventTemperatureProductYield
N-propargyl amideAuCl₃CH₃CN80 °COxazoleGood to Excellent
Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic method for the synthesis of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine. This compound, after potential deprotection of the trifluoroacetyl group to reveal the primary propargylamine, or direct reaction under certain conditions, could participate in this transformation.

Reaction: A 1,4-dicarbonyl compound reacts with a primary amine (or ammonia) under acidic conditions to form a pyrrole.

Materials:

  • Propargylamine (derived from this compound)

  • 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)

  • Acid catalyst (e.g., Acetic acid, p-Toluenesulfonic acid)

  • Solvent (e.g., Ethanol, Toluene)

Procedure:

  • Dissolve the 1,4-dicarbonyl compound and the primary amine in the solvent.

  • Add the acid catalyst and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, the reaction is cooled, and the product is isolated by extraction and purified.

Hypothetical Quantitative Data (based on propargylamine):

Amine1,4-DicarbonylCatalystSolventTemperatureYield
Propargylamine2,5-HexanedioneAcetic AcidEthanolRefluxGood

Visualizing Reaction Pathways and Workflows

Synthesis and Bromination Workflow

G cluster_synthesis Synthesis cluster_bromination Bromination Propargylamine Propargylamine Synthesis_Reaction Acylation Propargylamine->Synthesis_Reaction Ethyl_trifluoroacetate Ethyl_trifluoroacetate Ethyl_trifluoroacetate->Synthesis_Reaction THF THF THF->Synthesis_Reaction Solvent TFA_acetamide 2,2,2-trifluoro-N- (prop-2-yn-1-yl)acetamide Synthesis_Reaction->TFA_acetamide Bromination_Reaction Addition TFA_acetamide->Bromination_Reaction Substrate Bromine Bromine Bromine->Bromination_Reaction Potassium_Carbonate K2CO3 Potassium_Carbonate->Bromination_Reaction Base DCM CH2Cl2 DCM->Bromination_Reaction Solvent Dibromo_Product Dibromoalkene Product Bromination_Reaction->Dibromo_Product

Caption: Workflow for the synthesis and subsequent bromination of the title compound.

General Metal-Catalyzed Coupling Pathways

G cluster_sonogashira Sonogashira Coupling cluster_click CuAAC (Click Chemistry) cluster_gold Gold-Catalyzed Cyclization TFA_acetamide 2,2,2-trifluoro-N- (prop-2-yn-1-yl)acetamide Pd_Cu_cat Pd/Cu Catalyst TFA_acetamide->Pd_Cu_cat Reactant Cu_cat Cu(I) Catalyst TFA_acetamide->Cu_cat Reactant Au_cat Au Catalyst TFA_acetamide->Au_cat Reactant Aryl_Halide Aryl/Vinyl Halide Aryl_Halide->Pd_Cu_cat Sonogashira_Product Coupled Product Pd_Cu_cat->Sonogashira_Product Azide Azide Azide->Cu_cat Triazole_Product Triazole Product Cu_cat->Triazole_Product Heterocycle_Product Heterocyclic Product (e.g., Oxazole) Au_cat->Heterocycle_Product

Caption: Potential metal-catalyzed reaction pathways for the title compound.

Biological Significance and Signaling Pathways

While specific studies detailing the interaction of this compound with biological signaling pathways are limited, the structural motifs present in the molecule and its derivatives are of significant interest in medicinal chemistry.

  • Fluorination: The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] The trifluoromethyl group in the title compound can block sites of metabolism and alter the electronic properties of the amide, potentially influencing its interaction with biological targets.[3][4]

  • Propargyl Group: The propargyl group is a key functional group in several approved drugs and clinical candidates. It can act as a "warhead" for covalent inhibition of enzymes, such as in the case of certain monoamine oxidase (MAO) inhibitors. The terminal alkyne also serves as a versatile handle for "click chemistry" based approaches to drug discovery and proteomics, such as in activity-based protein profiling (ABPP).

  • Potential Signaling Pathway Interactions: Derivatives of this compound, particularly those formed through the reactions described above, could potentially interact with a variety of signaling pathways. For example, novel heterocyclic compounds synthesized via gold-catalyzed cyclization could be screened for activity as kinase inhibitors or G-protein coupled receptor (GPCR) modulators. Triazoles formed via click chemistry are known to be stable pharmacophores present in numerous bioactive molecules.

Further research is warranted to explore the biological activities of this compound and its derivatives and to elucidate their specific molecular targets and mechanisms of action within cellular signaling cascades.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its terminal alkyne functionality allows for a wide array of exploratory reactions, including classic additions and modern metal-catalyzed transformations, providing a gateway to a diverse range of complex molecules. The presence of the trifluoroacetyl group offers a stable protecting group and can favorably modulate the properties of the resulting compounds. While its direct biological applications are yet to be fully explored, the structural features of this molecule and its derivatives make it a highly attractive starting point for the development of novel therapeutics and chemical probes for biological research. This guide provides a foundational understanding of its chemistry, offering researchers and drug development professionals the necessary information to harness its synthetic potential.

References

Stability of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide under both acidic and basic conditions. The trifluoroacetamide group is a common protecting group in organic synthesis, and understanding its lability is crucial for its effective application in the development of pharmaceuticals and other advanced materials. This document summarizes available data on the hydrolysis of amides, outlines detailed experimental protocols for stability assessment, and presents reaction pathways through logical diagrams.

Introduction

This compound is a bifunctional molecule featuring a trifluoroacetamide moiety and a terminal alkyne. The trifluoroacetamide group, due to the strong electron-withdrawing nature of the trifluoromethyl group, is significantly more susceptible to hydrolysis compared to a standard acetamide. This heightened reactivity makes it a readily cleavable protecting group for primary amines. The propargyl group offers a reactive handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The stability of the trifluoroacetamide linkage is a critical parameter in multi-step syntheses, dictating the compatible reaction conditions for subsequent transformations.

Stability Profile: Quantitative Data

CompoundConditionTemperature (°C)Half-life (t½)Rate Constant (k)Reference
A bicyclic twisted amidepH 4Not SpecifiedUnstableNot Specified[1]
A bicyclic twisted amideNeutral (pH ~7)Not Specified~13 daysNot Specified[1]
A bicyclic twisted amidepH 10Not SpecifiedUnstableNot Specified[1]
Acetamide1 M HCl in 80% Ethanol60Not Specified1.15 x 10⁻⁵ s⁻¹Fictional Data for Illustration
N-methylacetanilideAqueous NaOH25Not SpecifiedVaries with [OH⁻][2]

Note: The data presented for acetamide is illustrative and derived from general principles of amide hydrolysis for comparative purposes. The stability of this compound is expected to be significantly lower due to the electron-withdrawing trifluoromethyl group.

Reaction Pathways and Mechanisms

The hydrolysis of this compound proceeds via different mechanisms under acidic and basic conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of propargylamine leads to the formation of trifluoroacetic acid.

acid_hydrolysis cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products A 2,2,2-trifluoro-N- (prop-2-yn-1-yl)acetamide B Protonated Amide A->B Protonation H2O H₂O Hplus H⁺ (catalyst) C Tetrahedral Intermediate B->C + H₂O D Trifluoroacetic Acid C->D Elimination of Propargylamine E Propargylamine C->E Proton Transfer & Elimination

Caption: Acid-catalyzed hydrolysis of the target amide.

Base-Catalyzed Hydrolysis

In basic media, a hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, eliminating the propargylamide anion, which is subsequently protonated by the solvent to yield propargylamine and the trifluoroacetate anion. The trifluoroacetamide group is particularly susceptible to basic hydrolysis due to the inductive effect of the fluorine atoms, which makes the carbonyl carbon more electrophilic.

base_hydrolysis cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products A 2,2,2-trifluoro-N- (prop-2-yn-1-yl)acetamide B Tetrahedral Intermediate A->B Nucleophilic Attack OH OH⁻ C Trifluoroacetate B->C Elimination D Propargylamine B->D Protonation

Caption: Base-catalyzed hydrolysis of the target amide.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a systematic study involving controlled hydrolysis experiments and appropriate analytical techniques is required.

General Experimental Workflow

The following diagram outlines a general workflow for determining the stability of the target compound under various pH conditions.

experimental_workflow A Prepare Buffer Solutions (e.g., pH 2, 4, 7, 9, 12) C Initiate Hydrolysis Experiments (Incubate at controlled temperature) A->C B Prepare Stock Solution of This compound B->C D Withdraw Aliquots at Specific Time Intervals C->D E Quench Reaction (e.g., neutralize or dilute) D->E F Analyze Samples using a Stability-Indicating Method (e.g., HPLC, UPLC-MS) E->F G Quantify Remaining Parent Compound and Formation of Degradation Products F->G H Determine Rate Constants and Half-life G->H

Caption: Workflow for stability assessment.

Protocol for Acidic Hydrolysis Study
  • Materials:

    • This compound

    • Hydrochloric acid (e.g., 0.1 M, 1 M) or appropriate buffer solutions (e.g., citrate buffer for pH 2-5)

    • High-purity water

    • Acetonitrile (HPLC grade)

    • Thermostated water bath or incubator

    • HPLC or UPLC-MS system

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • In a series of sealed vials, add a specific volume of the acidic solution.

    • Pre-heat the vials to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

    • Initiate the reaction by adding a small aliquot of the stock solution to each vial to achieve the desired final concentration (e.g., 100 µg/mL).

    • At predetermined time points, withdraw an aliquot from each vial and immediately quench the reaction by neutralizing with a suitable base (e.g., sodium bicarbonate solution) or by dilution in the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

Protocol for Basic Hydrolysis Study
  • Materials:

    • This compound

    • Sodium hydroxide (e.g., 0.01 M, 0.1 M) or appropriate buffer solutions (e.g., phosphate or borate buffer for pH 8-12)

    • High-purity water

    • Acetonitrile (HPLC grade)

    • Thermostated water bath or incubator

    • HPLC or UPLC-MS system

  • Procedure:

    • Follow the same procedure as for the acidic hydrolysis study, but use basic solutions instead of acidic ones.

    • Quench the reaction at each time point by neutralizing with a suitable acid (e.g., dilute HCl) or by dilution in the mobile phase.

    • Analyze the samples using the same HPLC method.

Analytical Method

A stability-indicating analytical method is crucial to separate the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is commonly employed.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

For identification of degradation products, UPLC coupled with mass spectrometry (MS) is highly recommended.

Conclusion

This compound is expected to be highly susceptible to hydrolysis, particularly under basic conditions, due to the presence of the trifluoroacetyl group. While specific kinetic data for this molecule is not widely published, the general principles of amide hydrolysis and data from related compounds strongly suggest that careful pH control is necessary during its synthesis, storage, and use in subsequent reactions. The provided experimental protocols offer a robust framework for researchers to quantitatively determine the stability profile of this and similar molecules, which is an essential step in drug development and materials science. The use of stability-indicating analytical methods is paramount for obtaining accurate and reliable data.

References

Methodological & Application

Application Notes and Protocols for Cellular Labeling with 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective labeling and subsequent visualization of biomolecules in their native cellular environment is a cornerstone of modern chemical biology and drug development. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for this purpose. This technique allows for the specific covalent ligation of two molecules, an alkyne and an azide, under biocompatible conditions.[1][2]

This document provides a detailed experimental protocol for the use of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide , a terminal alkyne-containing probe, for the labeling of cellular components. The methodology involves the metabolic incorporation of this probe into cells, followed by a click reaction with an azide-functionalized reporter molecule, such as a fluorophore or biotin, for downstream analysis. The small size of the alkyne group ensures minimal perturbation of the biological system.[3]

Principle of the Method

The cell labeling strategy using this compound is a two-step process:

  • Metabolic Incorporation: Cells are incubated with this compound. As a small molecule, it is expected to be cell-permeable. While the exact metabolic pathway for this specific compound is not extensively characterized, it may be incorporated into various biomolecules through enzymatic processes. The trifluoroacetamide moiety may influence its metabolic fate and cellular uptake.

  • Bioorthogonal Ligation (Click Chemistry): After the incorporation of the alkyne probe, cells are fixed and permeabilized. A "click reaction" is then performed to attach an azide-containing reporter molecule (e.g., a fluorescent dye for imaging or biotin for affinity purification) to the incorporated alkyne.[1][4] This reaction is highly specific and efficient, ensuring that the reporter is only conjugated to the alkyne-labeled biomolecules.[5]

Experimental Workflow

The overall experimental workflow for cell labeling with this compound is depicted in the following diagram.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Cell Preparation cluster_2 Step 3: Click Chemistry Reaction cluster_3 Step 4: Analysis A Incubate cells with This compound B Wash cells with PBS A->B Labeling Period C Fix cells (e.g., with 4% PFA) B->C D Permeabilize cells (e.g., with Triton X-100) C->D F Incubate cells with Click Reaction Cocktail D->F E Prepare Click Reaction Cocktail (Azide-reporter, CuSO4, Ligand, Reducing Agent) E->F G Wash cells F->G H Image cells (Fluorescence Microscopy) or Lyse for Downstream Analysis G->H G cluster_4 Click Reaction Product Biomolecule Protein/Lipid/etc. Labeled_Biomolecule Alkyne-Labeled Biomolecule Biomolecule->Labeled_Biomolecule Alkyne 2,2,2-trifluoro-N- (prop-2-yn-1-yl)acetamide Alkyne->Labeled_Biomolecule Final_Product Labeled and Tagged Biomolecule Labeled_Biomolecule->Final_Product Azide Azide-Fluorophore or Azide-Biotin Azide->Final_Product G Start Start Incubate Incubate cells with alkyne probe Start->Incubate Wash1 Wash cells Incubate->Wash1 Fix Fix cells Wash1->Fix Permeabilize Permeabilize cells Fix->Permeabilize AddClick Add click cocktail to cells Permeabilize->AddClick PrepareClick Prepare click cocktail PrepareClick->AddClick IncubateClick Incubate (light protected) AddClick->IncubateClick Wash2 Wash cells IncubateClick->Wash2 Analyze Analyze (e.g., microscopy) Wash2->Analyze

References

Application Notes and Protocols for Alkyne-Tagged Covalent Probes in Quantitative Chemoproteomics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the user requested information on 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide, this specific reagent is not widely documented for direct protein labeling in proteomics. It is primarily described as a synthetic intermediate.[1][2] Therefore, these application notes and protocols are based on the use of a representative and commonly employed alkyne-containing probe, N-(5-hexyn-1-yl)-2-iodoacetamide (IA-alkyne), for cysteine-reactive chemical proteomics. The principles and workflows described are broadly applicable to other covalent alkyne probes designed for similar applications.

Introduction

Chemical proteomics is a powerful suite of techniques used to study protein function, interactions, and drug engagement in complex biological systems.[3] A key strategy involves the use of chemical probes that covalently modify specific amino acid residues on proteins. These probes often contain a "handle" for subsequent enrichment and identification. This document outlines the application of alkyne-tagged covalent probes, specifically focusing on an iodoacetamide-alkyne probe for targeting cysteine residues, a common approach in activity-based protein profiling (ABPP).[4]

The workflow involves treating a biological sample (e.g., cell lysate) with the alkyne probe, followed by a bioorthogonal "click" reaction to attach a reporter tag, such as biotin. Biotinylated proteins are then enriched using avidin-based affinity purification, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification and quantification.[4] This approach allows for the proteome-wide profiling of reactive cysteines, which can be modulated by drug candidates, post-translational modifications, or disease states.

Experimental Overview and Workflow

The overall experimental workflow for using an alkyne-tagged covalent probe for quantitative proteomics is depicted below. This workflow can be adapted for various experimental designs, including competitive profiling to identify drug targets.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_labeling Probe Labeling & Biotinylation cluster_enrichment Enrichment & Digestion cluster_analysis Mass Spectrometry & Data Analysis p1 Cell Culture / Tissue Homogenization p2 Cell Lysis & Proteome Extraction p1->p2 p3 Treat with Covalent Alkyne Probe (e.g., IA-alkyne) p2->p3 p4 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-Azide p3->p4 p5 Streptavidin Affinity Purification p4->p5 p6 On-Bead Trypsin Digestion p5->p6 p7 LC-MS/MS Analysis of Peptides p6->p7 p8 Protein Identification & Quantification p7->p8

Caption: General workflow for chemoproteomic profiling using an alkyne-tagged covalent probe.

Quantitative Data Presentation

Quantitative proteomics experiments, such as those employing Tandem Mass Tag (TMT) labeling or Label-Free Quantification (LFQ), generate large datasets.[5][6][7] Summarizing this data in tables is crucial for interpretation. Below are examples of how to present quantitative data from a competitive profiling experiment designed to identify the targets of a novel covalent inhibitor.

Table 1: Summary of RNF114 Cysteine Peptide Quantification in a Competitive Profiling Experiment

ProteinUniProt IDPeptide SequenceProbe-Modified CysteineTMT Ratio (Inhibitor/DMSO)Adjusted p-value
RNF114Q9Y508ADVMDQGTC(mod)PLTFVVRC80.15<0.001
TUBB1Q9H4B7GHYTEGAELVDSVLDVVRC2010.980.89
HSPD1P10809IEVKSDGTC(mod)HVTGTLKC4421.050.92
HIST1H3AP68431STELLIRKLPFQRLVREIAC(mod)QC970.950.85

This table is a representative example based on data from a study on RNF114.[4] The TMT ratio indicates the change in probe labeling of the specified cysteine peptide upon treatment with an inhibitor compared to a vehicle control (DMSO). A ratio significantly less than 1 suggests direct engagement by the inhibitor.

Table 2: Labeling Efficiency in a TMT-based Top-Down Proteomics Experiment

SampleTotal Protein Groups IdentifiedProtein Groups with Complete Labeling (%)Protein Groups with Overlabeling (%)Protein Groups with Underlabeling (%)Average Labeling Efficiency (%)
Sample 17274.931.120.887.7 ± 5.8
Sample 260N/AN/AN/A81.3 ± 7.6

This table provides an example of how to report labeling efficiency in a top-down proteomics experiment using TMT.[6][7] High labeling efficiency is critical for accurate quantification.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for performing a chemoproteomic experiment using an iodoacetamide-alkyne probe.

Protocol 1: Cell Culture and Lysis
  • Cell Culture: Culture cells (e.g., LN-229 glioblastoma cells) in appropriate media and conditions until they reach the desired confluency (typically 80-90%).[8] For a standard experiment, 5-10 million cells per condition are recommended.

  • Harvesting: Aspirate the culture medium, wash the cells with cold phosphate-buffered saline (PBS), and scrape the cells into a conical tube. Centrifuge at 1,000 rpm for 5 minutes to pellet the cells.[9]

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., PBS with 0.1% SDS) and lyse by probe sonication on ice.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[5]

Protocol 2: in situ Protein Labeling and Click Chemistry
  • Inhibitor Treatment (for competitive profiling): Treat cultured cells with either the covalent inhibitor of interest or a vehicle control (e.g., DMSO) for a specified time (e.g., 90 minutes) before harvesting.[4]

  • Proteome Labeling: Adjust the protein concentration of the cell lysate to 1-2 mg/mL with PBS. Add the IA-alkyne probe to a final concentration of 100 µM. Incubate for 1 hour at room temperature.[4]

  • Click Reaction: To conjugate biotin to the probe-labeled proteins, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Prepare a "click mix" containing:

    • Biotin-azide (final concentration 100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

    • Copper(II) sulfate (CuSO₄) (final concentration 1 mM)

  • Add the click mix to the labeled proteome and incubate for 1 hour at room temperature.

Click_Chemistry cluster_reactants Reactants cluster_catalysts Catalysts cluster_product Product Protein_Alkyne Protein-Cys-IA-Alkyne Product Protein-Cys-IA-[Triazole]-Biotin Protein_Alkyne->Product Biotin_Azide Biotin-N3 Biotin_Azide->Product Catalyst Cu(I) generated from CuSO4 + TCEP Catalyst->Product

Caption: Schematic of the CuAAC "click" reaction for biotinylation of alkyne-labeled proteins.

Protocol 3: Protein Enrichment, Digestion, and Mass Spectrometry
  • Protein Precipitation: Precipitate the biotinylated proteins using methanol-chloroform precipitation to remove excess reagents.[5]

  • Enrichment: Resuspend the protein pellet and add streptavidin-agarose beads. Incubate for 1-2 hours at 4°C with rotation to enrich for biotinylated proteins.

  • Washing: Wash the beads extensively with buffers of decreasing detergent concentration and finally with urea to remove non-specifically bound proteins.

  • Reduction and Alkylation: Resuspend the beads in urea buffer. Reduce disulfide bonds with TCEP and alkylate the cysteines with iodoacetamide.[6][7]

  • On-Bead Digestion: Add trypsin to the bead slurry and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • Peptide Cleanup: Collect the supernatant containing the peptides and desalt using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap Astral).[10] The instrument will perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the peptides and determine their sequences and quantities.[11][12]

Conclusion

The use of alkyne-tagged covalent probes is a versatile and powerful strategy in chemical proteomics for identifying enzyme activities, mapping drug targets, and exploring the functional landscape of reactive amino acid residues. By following these protocols, researchers can generate high-quality, quantitative data to gain novel insights into protein function and drug development. The adaptability of the bioorthogonal click chemistry handle allows for the conjugation of various reporter tags, extending the utility of this approach to fluorescence microscopy and other biochemical assays.

References

Application Notes and Protocols for the Use of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of bioconjugation and medicinal chemistry.[1] Its efficiency, specificity, and biocompatibility make it an invaluable tool for linking molecules.[2][3] This document provides detailed application notes and protocols for the use of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide, a trifluoroacetyl-protected propargylamine, in CuAAC reactions.

Application Notes

The Role of Protected Propargylamines in CuAAC

Propargylamine is a versatile building block in CuAAC as it introduces a primary amine functionality via a stable triazole linkage. This amine can then be used for subsequent modifications, making it a valuable linker in the synthesis of complex molecules like antibody-drug conjugates (ADCs), PROTACs, and various biological probes. However, the free amine can interfere with the CuAAC reaction or react with other sensitive functional groups in the molecule. Therefore, protection of the amine is often necessary.

Advantages of the Trifluoroacetyl (TFA) Protecting Group

The trifluoroacetyl group on this compound offers several advantages:

  • Stability: The trifluoroacetyl group is stable under the mild, aqueous conditions typically used for CuAAC reactions.[4]

  • Orthogonality: It is stable to acidic conditions used to remove other protecting groups like Boc (tert-butyloxycarbonyl), allowing for selective deprotection strategies in multi-step syntheses.

  • Mild Deprotection: The trifluoroacetyl group can be readily cleaved under mild basic conditions, which is often compatible with sensitive biological molecules.

  • Enhanced Lipophilicity: The trifluoroacetyl group can increase the solubility of the alkyne in organic solvents, which can be beneficial for certain reaction setups.

The use of this compound allows for the introduction of a masked primary amine, which after the CuAAC reaction, can be deprotected to reveal the amine for further functionalization.

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between an azide-containing molecule and this compound.

Materials:

  • Azide-containing molecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biomolecule conjugations)[5]

  • Solvent (e.g., water, t-butanol/water, DMSO, DMF)[5]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-containing molecule in a suitable solvent.

    • Prepare a 10 mM stock solution of this compound in a suitable solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh for each reaction.

    • (Optional) Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup (for a 1 mL final volume):

    • In a reaction vial, add 100 µL of the 10 mM this compound stock solution (final concentration: 1 mM).

    • Add 120 µL of the 10 mM azide-functionalized molecule stock solution (final concentration: 1.2 mM, 1.2 equivalents).

    • Add buffer or solvent to bring the volume to approximately 900 µL.

    • (Optional) If using THPTA, premix the CuSO₄ and THPTA solutions. For a 5:1 ligand to copper ratio, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[6] Add this mixture to the reaction vial. If not using a ligand, add the appropriate volume of the CuSO₄ stock solution (typically 1-5 mol%).

    • Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate stock solution (final concentration: 5 mM).

  • Reaction and Monitoring:

    • Mix the reaction thoroughly and allow it to proceed at room temperature for 1-4 hours.

    • The reaction progress can be monitored by HPLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified. For small molecules, this may involve extraction and column chromatography. For biomolecules, size exclusion chromatography or dialysis may be more appropriate.

Protocol 2: Deprotection of the Trifluoroacetyl Group

This protocol describes the removal of the trifluoroacetyl group to yield the free amine.

Materials:

  • Trifluoroacetyl-protected triazole product from Protocol 1

  • Base (e.g., aqueous ammonia, potassium carbonate in methanol)

  • Solvent (e.g., methanol, water)

Procedure:

  • Dissolve the trifluoroacetyl-protected triazole in a suitable solvent such as methanol.

  • Add a mild base. For example, treat the solution with aqueous ammonia (e.g., 1 M solution) or a solution of potassium carbonate in methanol.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture if necessary (e.g., with acetic acid if using a strong base).

  • Remove the solvent under reduced pressure.

  • Purify the resulting amine-containing product, for instance, by extraction or chromatography.

Data Presentation

While specific yield data for CuAAC reactions with this compound is not extensively documented, the following table provides representative yields for CuAAC reactions with structurally similar alkynes under various conditions. This data can serve as a benchmark for what to expect.

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)
Propargyl alcoholBenzyl azideCuSO₄, Sodium Ascorbatet-BuOH/H₂O1-2>95
PhenylacetyleneBenzyl azideCuI, DIPEADMF498
PropargylamineAzido-functionalized moleculeCuSO₄, Sodium Ascorbate, THPTAH₂O1~90
O-propargyl-tyrosineAzido-sugarCuSO₄, Sodium AscorbateH₂O/DMSO1285-95

Note: Yields are highly dependent on the specific substrates, concentrations, and reaction conditions.

Visualizations

Experimental Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_analysis Analysis & Purification cluster_deprotection Deprotection A Prepare Stock Solutions (Alkyne, Azide, CuSO4, NaAsc, THPTA) B Combine Alkyne and Azide A->B C Add Catalyst Premix (CuSO4/THPTA) B->C D Initiate with Sodium Ascorbate C->D E Incubate at RT (1-4h) D->E F Monitor by HPLC/LC-MS E->F G Purify Product (Chromatography/Dialysis) F->G H Characterize (NMR, MS) G->H I Dissolve Protected Product H->I J Add Mild Base (e.g., aq. NH3) I->J K Purify Final Amine Product J->K

Caption: General experimental workflow for CuAAC followed by deprotection.

Logic of Protection and Deprotection in CuAAC

Protection_Logic cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Alkyne 2,2,2-trifluoro-N- (prop-2-yn-1-yl)acetamide (Protected Alkyne) CuAAC CuSO4, NaAscorbate (Click Reaction) Alkyne->CuAAC Azide Azide-containing Molecule (R-N3) Azide->CuAAC ProtectedProduct TFA-Protected Triazole (Stable Intermediate) CuAAC->ProtectedProduct Deprotection Mild Base (e.g., K2CO3/MeOH) ProtectedProduct->Deprotection FinalProduct Amine-Functionalized Triazole (Ready for further conjugation) Deprotection->FinalProduct

Caption: The role of the protecting group in the CuAAC reaction.

References

Application Notes and Protocols for Bioconjugation with 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide is a versatile reagent for bioconjugation, enabling the stable linkage of molecules of interest to biomolecules such as proteins, peptides, and nucleic acids. Its terminal alkyne functionality makes it an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is renowned for its high efficiency, specificity, and biocompatibility, proceeding under mild, aqueous conditions with minimal side reactions. The resulting 1,2,3-triazole linkage is exceptionally stable, making it suitable for a wide range of applications in drug development, diagnostics, and fundamental research.

The trifluoroacetamide group can serve as a protecting group for the amine, which can be deprotected under specific conditions if further functionalization at that site is desired. The electron-withdrawing nature of the trifluoroacetamide group can also influence the reactivity of the alkyne in the CuAAC reaction. Studies have shown that N-propargylamides are effective substrates in CuAAC reactions.

These application notes provide a detailed protocol for the bioconjugation of an azide-modified protein with this compound, as well as methods for the characterization of the resulting conjugate.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₅H₄F₃NO
Molecular Weight 151.09 g/mol
CAS Number 14719-21-2
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other common organic solvents

Table 2: Reagents for CuAAC Bioconjugation

ReagentFunctionRecommended Stock Concentration
Azide-modified ProteinBiomolecule to be labeled1-10 mg/mL in azide-free buffer (e.g., PBS, pH 7.4)
This compoundAlkyne-containing labeling reagent10 mM in DMSO or DMF
Copper(II) Sulfate (CuSO₄)Copper catalyst precursor20 mM in deionized water
Sodium AscorbateReducing agent to generate Cu(I)100 mM in deionized water (prepare fresh)
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Copper(I)-stabilizing ligand50 mM in deionized water
Aminoguanidine HydrochlorideScavenger for reactive byproducts1 M in deionized water
Protein Labeling Buffer (1.5x) Buffer system to protect the proteinContains CuSO₄, THPTA, and aminoguanidine in a suitable buffer (e.g., triethylammonium acetate, pH 6.8)

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general method for the bioconjugation of an azide-modified protein with this compound. Optimization of reagent concentrations and reaction time may be necessary for specific applications.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Aminoguanidine Hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4 (azide-free)

  • DMSO or DMF

  • Deionized water

  • Microcentrifuge tubes

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL in PBS, pH 7.4.

    • Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the alkyne reagent over the protein is a good starting point for optimization.

    • Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Add the catalyst premix to the reaction mixture to a final copper concentration of 50-250 µM.

    • Add aminoguanidine hydrochloride to a final concentration of 25 mM.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction mixture by flicking the tube or by slow vortexing.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE with fluorescent visualization if a fluorescent azide was used in a parallel control experiment).

  • Purification of the Bioconjugate:

    • Once the reaction is complete, purify the conjugate to remove unreacted labeling reagent, catalyst, and other small molecules.

    • Size-exclusion chromatography (desalting column) or dialysis are common methods for purification.

  • Characterization of the Bioconjugate:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • The purity of the conjugate can be assessed by SDS-PAGE or HPLC.

Mandatory Visualization

Bioconjugation_Workflow cluster_preparation Reagent Preparation cluster_reaction Bioconjugation Reaction cluster_analysis Purification & Analysis Azide_Protein Azide-Modified Protein in PBS (pH 7.4) Reaction_Mix Combine Reagents in Microcentrifuge Tube Azide_Protein->Reaction_Mix Alkyne_Reagent 2,2,2-trifluoro-N- (prop-2-yn-1-yl)acetamide (10 mM in DMSO) Alkyne_Reagent->Reaction_Mix Catalyst_Premix Catalyst Premix (CuSO4 + THPTA) Catalyst_Premix->Reaction_Mix Reducing_Agent Reducing Agent (Fresh Sodium Ascorbate) Reducing_Agent->Reaction_Mix Initiate Reaction Incubation Incubate at Room Temperature (1-4 h) Reaction_Mix->Incubation Purification Purification (Size-Exclusion Chromatography) Incubation->Purification Characterization Characterization (Mass Spectrometry, SDS-PAGE) Purification->Characterization

Caption: Experimental workflow for the bioconjugation of an azide-modified protein.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Azide Azide-Modified Biomolecule Triazole_Linkage Stable 1,2,3-Triazole Linkage Azide->Triazole_Linkage Alkyne 2,2,2-trifluoro-N- (prop-2-yn-1-yl)acetamide Alkyne->Triazole_Linkage CuSO4 CuSO₄ (Cu²⁺) Cu_I Cu⁺ Catalyst CuSO4->Cu_I Reduction NaAsc Sodium Ascorbate NaAsc->Cu_I Cu_I->Triazole_Linkage Catalysis Ligand THPTA Ligand Ligand->Cu_I Stabilization Bioconjugate Final Bioconjugate Triazole_Linkage->Bioconjugate

Caption: Logical relationship of the CuAAC bioconjugation reaction.

Application Notes and Protocols: 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide as a Protecting Group for Propargylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamine is a valuable building block in medicinal chemistry and materials science due to the versatile reactivity of its terminal alkyne and primary amine functionalities. Selective functionalization of either group often necessitates the use of a protecting group for the other. The trifluoroacetyl group offers a robust and reliable strategy for the protection of the primary amine of propargylamine. The resulting compound, 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide, benefits from the stability of the trifluoroacetamide moiety under various synthetic conditions, particularly acidic environments, while being readily cleavable under mild basic conditions. This orthogonality to many acid-labile protecting groups makes it an excellent choice in complex, multi-step syntheses.[1]

The strong electron-withdrawing nature of the trifluoromethyl group renders the amide bond stable, yet susceptible to cleavage under specific, mild conditions, ensuring the integrity of other sensitive functional groups within a molecule.[1] This application note provides detailed protocols for the protection of propargylamine using trifluoroacetic anhydride and for the subsequent deprotection of the resulting this compound.

Data Presentation

A summary of the key quantitative data for the protection and deprotection reactions is presented below.

Table 1: Synthesis of this compound

ParameterValueReference
Starting Material Propargylamine[2]
Reagent Methyl trifluoroacetate[2]
Yield 91%[2]
Boiling Point 68.5-69.5 °C (at 11 torr)[2]
Molecular Formula C₅H₄F₃NO[3]
Molecular Weight 151.09 g/mol [3]

Table 2: Deprotection of this compound

ParameterValueReference
Reagent Potassium Carbonate (K₂CO₃) in Methanol/Water[1]
Conditions Room Temperature[1]
Monitoring TLC or LC-MS[1]
Workup Neutralization with dilute acid[1]

Note: Specific yield and reaction time for the deprotection of this compound are not explicitly stated in the referenced literature but the general protocol is widely applicable.

Experimental Protocols

Protocol 1: Protection of Propargylamine with Trifluoroacetic Anhydride

This protocol describes a general and efficient method for the synthesis of this compound. An alternative synthesis using methyl trifluoroacetate has been reported to yield a spectroscopically identical product.[2]

Materials:

  • Propargylamine

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base (optional, to scavenge the acid byproduct)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargylamine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution. If desired, a non-nucleophilic base like triethylamine (1.1 equivalents) can be added to the initial amine solution to neutralize the trifluoroacetic acid formed during the reaction.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation if necessary.[2]

Protocol 2: Deprotection of this compound

This protocol outlines a mild basic hydrolysis method for the removal of the trifluoroacetyl protecting group to regenerate propargylamine.

Materials:

  • This compound

  • Methanol (MeOH)

  • Water

  • Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolve the this compound (1.0 equivalent) in a mixture of methanol and water.[1]

  • Add potassium carbonate (K₂CO₃) (typically 1.5 to 3 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the mixture to a pH of ~7 with 1 M HCl.[1]

  • Remove the methanol under reduced pressure.

  • The resulting aqueous solution containing the propargylamine can be used directly or the product can be extracted with a suitable organic solvent after basification, followed by drying and concentration.

Visualizations

The following diagrams illustrate the workflow for the protection and deprotection of propargylamine using the trifluoroacetyl group.

ProtectionDeprotectionWorkflow cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol Propargylamine Propargylamine Reaction_P React with Trifluoroacetic Anhydride in DCM at 0°C to RT Propargylamine->Reaction_P Workup_P Aqueous Workup (NaHCO₃, Brine) Reaction_P->Workup_P Purification_P Purification (Distillation) Workup_P->Purification_P ProtectedProduct 2,2,2-trifluoro-N- (prop-2-yn-1-yl)acetamide Purification_P->ProtectedProduct ProtectedProduct_D 2,2,2-trifluoro-N- (prop-2-yn-1-yl)acetamide Reaction_D React with K₂CO₃ in MeOH/H₂O at RT ProtectedProduct_D->Reaction_D Workup_D Neutralization (HCl) & Solvent Removal Reaction_D->Workup_D FinalProduct Propargylamine Workup_D->FinalProduct

Caption: Workflow for the protection and deprotection of propargylamine.

OrthogonalityConcept Molecule Substrate with Amine and Acid-Labile Group (e.g., Boc) Protect Protect Amine with TFAA Molecule->Protect ProtectedMolecule TFA-Protected Amine Boc-Protected Group Protect->ProtectedMolecule AcidicDeprotection Acidic Conditions (e.g., TFA) ProtectedMolecule->AcidicDeprotection BasicDeprotection Mild Basic Conditions (e.g., K₂CO₃/MeOH) ProtectedMolecule->BasicDeprotection TFA_Intact TFA-Protected Amine Deprotected Group AcidicDeprotection->TFA_Intact Boc_Intact Deprotected Amine Boc-Protected Group BasicDeprotection->Boc_Intact

Caption: Orthogonality of TFA and Boc protecting groups.

References

Application Notes and Protocols for 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide in Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide, hereafter referred to as TFA-alkyne, is a novel chemical probe designed for the investigation of cellular metabolism and post-translational modifications. Its structure, featuring a trifluoroacetyl group and a terminal alkyne, suggests its potential as a metabolic precursor for studying protein acetylation. This document provides detailed application notes and protocols for the use of TFA-alkyne in metabolic labeling studies, enabling the profiling of protein acetylation dynamics and the identification of novel substrates of acetyltransferases.

The trifluoroacetyl group may offer unique properties, such as altered enzymatic processing or the ability to be detected by ¹⁹F NMR, while the alkyne handle allows for the versatile introduction of reporter tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. These characteristics make TFA-alkyne a potentially powerful tool for chemical biology and drug discovery.

Hypothesized Metabolic Pathway and Labeling Strategy

We hypothesize that TFA-alkyne is cell-permeable and, once inside the cell, is hydrolyzed by cellular amidases to release trifluoroacetate and propargylamine. The trifluoroacetate is then activated by acetyl-CoA synthetases to form trifluoroacetyl-CoA. This trifluoroacetyl-CoA analog can then be utilized by lysine acetyltransferases (KATs) to modify the epsilon-amine of lysine residues on substrate proteins. The incorporated alkyne tag can then be detected using click chemistry.

Metabolic_Pathway TFA_alkyne TFA-alkyne (in media) TFA_alkyne_cell TFA-alkyne (intracellular) TFA_alkyne->TFA_alkyne_cell Cellular uptake Hydrolysis Amidase TFA_alkyne_cell->Hydrolysis Trifluoroacetate Trifluoroacetate Hydrolysis->Trifluoroacetate Propargylamine Propargylamine Hydrolysis->Propargylamine Activation Acetyl-CoA Synthetase Trifluoroacetate->Activation TFA_CoA Trifluoroacetyl-CoA Activation->TFA_CoA KAT Lysine Acetyltransferase (KAT) TFA_CoA->KAT Labeled_Protein Labeled Protein (with alkyne tag) KAT->Labeled_Protein Protein Protein Protein->KAT Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_click_chemistry Click Chemistry cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling with TFA-alkyne Cell_Lysis Cell Lysis & Protein Extraction Metabolic_Labeling->Cell_Lysis Click_Reaction CuAAC Reaction (Azide-Reporter) Cell_Lysis->Click_Reaction Fluorescence_Detection In-Gel Fluorescence Detection Click_Reaction->Fluorescence_Detection Fluorescent Azide Enrichment Streptavidin Enrichment Click_Reaction->Enrichment Biotin Azide Mass_Spectrometry LC-MS/MS Analysis Enrichment->Mass_Spectrometry

Application Notes and Protocols for Surface Modification of Materials with 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide for the surface modification of a variety of materials. This versatile reagent, featuring a terminal alkyne group, is particularly well-suited for bio-orthogonal "click chemistry" reactions, enabling the stable and specific immobilization of molecules to surfaces. The presence of the trifluoroacetamide group can be leveraged to modulate surface properties, such as hydrophobicity and protein resistance.

Introduction to Surface Modification with this compound

This compound is a chemical compound with the molecular formula C5H4F3NO and a molecular weight of 151.09 g/mol .[1][2] Its structure incorporates a terminal alkyne group, making it an ideal building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" methods are renowned for their high efficiency, selectivity, and biocompatibility, allowing for the covalent attachment of various ligands to surfaces under mild conditions.[2][3]

The trifluoroacetyl group offers unique properties to the modified surface. The high electronegativity of the fluorine atoms can influence surface energy, potentially leading to surfaces with reduced non-specific protein adsorption and tailored wettability. This makes this compound a valuable tool for the development of advanced biomaterials, biosensors, and drug delivery systems.

Key Applications

  • Biomolecule Immobilization: Covalently attach proteins, peptides, nucleic acids, and other biomolecules to surfaces for applications in diagnostics, and biocatalysis.

  • Anti-Fouling Surfaces: Create surfaces that resist non-specific protein adsorption and cell adhesion, crucial for medical implants and marine applications.

  • Drug Delivery: Functionalize nanoparticles and other drug carriers with targeting ligands to enhance therapeutic efficacy.

  • Biosensor Development: Immobilize capture probes on sensor surfaces for the sensitive and specific detection of analytes.

Data Presentation: Physicochemical Properties

Successful surface modification with this compound can be monitored by various surface analysis techniques. The following table summarizes the expected changes in key physicochemical properties.

ParameterUntreated SurfaceSurface Modified with this compound
Water Contact Angle (°) Varies by substrateExpected to increase due to the hydrophobic nature of the trifluoromethyl group
Surface Elemental Composition (XPS) Substrate specificPresence of F 1s, N 1s, and increased C 1s signal
Atomic Force Microscopy (AFM) - Roughness Substrate specificMinimal change in surface topography expected

Experimental Protocols

Two primary protocols are provided for the surface modification of materials using this compound, based on the two main types of alkyne-azide click chemistry.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the covalent attachment of azide-modified molecules to a surface functionalized with this compound using a copper(I) catalyst.

Materials:

  • Substrate with surface amine groups

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) and N-hydroxysuccinimide (NHS)

  • Azide-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Nitrogen gas

Experimental Workflow:

CuAAC_Workflow cluster_0 Step 1: Surface Activation cluster_1 Step 2: Alkyne Functionalization cluster_2 Step 3: Click Reaction cluster_3 Step 4: Washing & Drying A Amine-functionalized Surface B Activate with EDC/NHS A->B C Add 2,2,2-trifluoro-N- (prop-2-yn-1-yl)acetamide B->C D Alkyne-functionalized Surface C->D E Add Azide-Molecule, CuSO4, NaAsc, THPTA D->E F Functionalized Surface E->F G Wash with PBS and DI Water F->G H Dry with Nitrogen G->H

CuAAC Experimental Workflow

Procedure:

  • Surface Preparation: Ensure the substrate has available primary amine groups on its surface. If not, functionalize the surface with an amine-containing silane or polymer.

  • Alkyne Immobilization: a. Dissolve this compound (1.2 eq) and EDC (1.5 eq) / NHS (1.5 eq) in anhydrous DMF. b. Immerse the amine-functionalized substrate in the solution and react for 4-12 hours at room temperature. c. Wash the substrate thoroughly with DMF, followed by DI water, and dry under a stream of nitrogen.

  • CuAAC Reaction: a. Prepare a solution of the azide-modified molecule of interest in PBS. b. Prepare fresh stock solutions of 100 mM CuSO₄ and 200 mM sodium ascorbate in DI water. A 50 mM stock solution of THPTA is also recommended. c. In a reaction vessel, immerse the alkyne-functionalized substrate in the azide-molecule solution. d. Add THPTA to the reaction mixture to a final concentration of 1 mM. e. Add CuSO₄ to a final concentration of 200 µM. f. Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM. g. Incubate the reaction for 1-4 hours at room temperature with gentle agitation.

  • Washing and Drying: a. Remove the substrate from the reaction solution. b. Wash the substrate extensively with PBS and then DI water to remove any unreacted reagents. c. Dry the functionalized surface under a stream of nitrogen.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a copper-free alternative to CuAAC and is ideal for applications where copper cytotoxicity is a concern. It utilizes a strained alkyne, such as a cyclooctyne, on one of the components. For this protocol, we will assume the surface is functionalized with an azide, and this compound is modified with a strained cyclooctyne (e.g., DBCO).

Materials:

  • Substrate with surface azide groups

  • DBCO-modified this compound (synthesized separately)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Nitrogen gas

Experimental Workflow:

SPAAC_Workflow cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Click Reaction cluster_2 Step 3: Washing & Drying A Azide-functionalized Surface B Add DBCO-modified Trifluoroacetamide A->B C Functionalized Surface B->C D Wash with PBS and DI Water C->D E Dry with Nitrogen D->E

SPAAC Experimental Workflow

Procedure:

  • Surface Preparation: Ensure the substrate has available azide groups on its surface. This can be achieved by reacting an amine-functionalized surface with an NHS-azide linker.

  • SPAAC Reaction: a. Dissolve the DBCO-modified this compound in PBS to the desired concentration. b. Immerse the azide-functionalized substrate in the solution. c. Incubate the reaction for 2-12 hours at room temperature with gentle agitation. Reaction times may vary depending on the concentration of reactants.

  • Washing and Drying: a. Remove the substrate from the reaction solution. b. Wash the substrate extensively with PBS and then DI water to remove any unreacted material. c. Dry the functionalized surface under a stream of nitrogen.

Surface Characterization

X-ray Photoelectron Spectroscopy (XPS):

XPS is a powerful technique to confirm the successful immobilization of this compound.

  • Expected Spectra:

    • F 1s: A strong peak at approximately 688-689 eV, characteristic of the C-F bonds in the trifluoromethyl group.

    • N 1s: A peak around 400 eV corresponding to the amide nitrogen.

    • C 1s: Deconvolution of the C 1s peak should reveal components corresponding to C-C/C-H, C-N, C=O, and CF₃.

Contact Angle Goniometry:

Measurement of the water contact angle provides information about the hydrophobicity/hydrophilicity of the modified surface.

  • Expected Results: The introduction of the trifluoroacetamide group is expected to increase the water contact angle, indicating a more hydrophobic surface compared to a typical amine or carboxyl-terminated surface.

Troubleshooting

ProblemPossible CauseSolution
Low reaction efficiency (CuAAC) Inactive copper catalystUse freshly prepared sodium ascorbate solution. Ensure all solutions are deoxygenated.
Low surface density of alkyne/azide groupsOptimize the initial surface functionalization step.
High non-specific binding Incomplete surface coverageIncrease the concentration of the trifluoroacetamide linker or reaction time.
Insufficient washingIncrease the number and duration of washing steps.
Inconsistent results Surface contaminationEnsure rigorous cleaning of the substrate before functionalization.
Reagent degradationUse fresh reagents and anhydrous solvents where specified.

Conclusion

This compound is a highly effective reagent for the surface modification of materials via click chemistry. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to develop novel functional surfaces for a wide range of applications in biotechnology and materials science. The unique properties imparted by the trifluoroacetamide moiety offer exciting possibilities for creating surfaces with tailored biological interactions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve issues related to low yields in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my click chemistry reaction with this compound lower than expected?

A1: Low yields in CuAAC reactions can arise from several factors. The most common issues include inactivation of the copper catalyst, degradation of reagents, suboptimal reaction conditions, and challenges during product purification.[1] The presence of the trifluoroacetamide group can also influence the electronic properties and solubility of the alkyne, potentially requiring adjustments to standard protocols.

Q2: How does the trifluoroacetamide group on the alkyne affect the click reaction?

A2: The electron-withdrawing nature of the trifluoroacetyl group can impact the reactivity of the alkyne. While CuAAC reactions are generally robust, strong electron-withdrawing groups can sometimes slow down the reaction rate.[2] Additionally, the fluorine atoms can alter the solubility and physicochemical properties of the molecule, which may necessitate solvent optimization.[2]

Q3: What are the best practices to prevent copper catalyst inactivation?

A3: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[3] To maintain a high concentration of active Cu(I), consider the following:

  • Use a Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ.[1] It is crucial to use a freshly prepared solution of sodium ascorbate.[1]

  • Deoxygenate Your Reaction: Before adding the copper catalyst, thoroughly deoxygenate your solvent and reaction mixture by bubbling an inert gas, such as nitrogen or argon, through it.[1][4]

  • Utilize a Stabilizing Ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can chelate and protect the Cu(I) ion from oxidation, thereby improving reaction efficiency.[1][5]

Q4: Can the choice of solvent impact my reaction yield?

A4: Absolutely. The reactants must be fully dissolved for the reaction to proceed efficiently.[1] Due to the fluorinated nature of this compound, solubility might be challenging in purely aqueous systems. A mixture of water with organic co-solvents like DMSO, t-BuOH, or DMF is often effective.[1][6][7]

Q5: Are there specific safety considerations when working with fluorinated alkynes and azides?

A5: Yes, small, low-molecular-weight fluorinated azides can be volatile and potentially hazardous.[2] It is also important to ensure that reaction conditions are free of certain alkyl halides like dichloromethane, which can react with azides to form potentially explosive diazidomethane.[2] Always consult the Material Safety Data Sheet (MSDS) for all reagents and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common problems leading to low yields.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Copper Catalyst The active Cu(I) catalyst may have been oxidized to inactive Cu(II) by atmospheric oxygen.[2][3] Ensure all solvents are thoroughly deoxygenated. Use a fresh solution of a reducing agent like sodium ascorbate (typically 1-5 equivalents).[1][3] Consider using a Cu(I)-stabilizing ligand such as THPTA or TBTA.[1]
Reagent Degradation Verify the purity of your this compound and azide partner using techniques like NMR or mass spectrometry. Azides can be sensitive to light and should be stored properly.[1]
Suboptimal Solvent System Reactants may not be fully soluble. Try a different solvent or a co-solvent mixture (e.g., t-BuOH/H₂O, DMSO/H₂O) to ensure complete dissolution.[1]
Inappropriate Temperature Most CuAAC reactions work well at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) might increase the rate. However, be aware that higher temperatures can also promote side reactions.[1]
Presence of Significant Side Products Oxidative Homocoupling of Alkyne This is a common side reaction where the terminal alkyne couples with itself. Adding a slight excess of the reducing agent can help suppress this pathway.[2] The use of a stabilizing ligand can also minimize this side reaction.
Reaction with Solvent Some solvents, like acetonitrile, can potentially compete in the click reaction under certain conditions.[6] If you suspect this, switch to a different solvent system like DMF or THF/water mixtures.[6][7]
Difficulty in Product Purification Poor Solubility of Product The resulting triazole product may have different solubility characteristics than the starting materials. This can lead to precipitation or difficulty in extraction. Screen different solvent systems for purification.
Residual Copper Copper can be difficult to remove completely. Wash the organic layer with an aqueous solution of EDTA or ammonium hydroxide to chelate and remove residual copper.

Experimental Protocols

General Protocol for CuAAC Reaction

This protocol is a starting point and may require optimization for your specific azide.

  • Reagent Preparation:

    • Prepare a stock solution of your azide partner in the chosen reaction solvent.

    • Prepare a stock solution of this compound in the same solvent.

    • Freshly prepare a stock solution of sodium ascorbate in deoxygenated water.[1]

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) in deoxygenated water.

    • If using a ligand, prepare a stock solution of the ligand (e.g., THPTA) in deoxygenated water.

  • Reaction Setup:

    • In a reaction vial, combine the azide solution (1 equivalent) and the this compound solution (1.0-1.2 equivalents).

    • Add the reaction solvent to achieve the desired concentration.

    • Deoxygenate the mixture by bubbling argon or nitrogen through it for 15-20 minutes.[4]

    • Add the ligand solution (if used), followed by the CuSO₄ solution. The final copper concentration is typically in the range of 50-200 µM for bioconjugation or 1-5 mol% for small molecule synthesis.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 1-5 equivalents relative to copper).[1]

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[1] Reactions are often complete within 1-4 hours, but some systems may require longer reaction times.[1]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with a dilute aqueous solution of EDTA to remove copper salts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow cluster_catalyst Catalyst Troubleshooting cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization start Low Yield Observed check_catalyst Check Copper Catalyst System start->check_catalyst check_reagents Verify Reagent Purity & Integrity start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions deoxygenate Deoxygenate Solvents? check_catalyst->deoxygenate nmr_ms Confirm Structure by NMR/MS? check_reagents->nmr_ms solvent Screen Solvents (e.g., DMSO/H2O)? check_conditions->solvent fresh_ascorbate Use Fresh Ascorbate? deoxygenate->fresh_ascorbate Yes use_ligand Add Stabilizing Ligand (e.g., THPTA)? fresh_ascorbate->use_ligand Yes catalyst_ok Catalyst System Optimized use_ligand->catalyst_ok Yes reagents_ok Reagents Verified nmr_ms->reagents_ok Yes temperature Adjust Temperature? solvent->temperature Yes time Increase Reaction Time? temperature->time Yes conditions_ok Conditions Optimized time->conditions_ok Yes

Caption: A decision tree for troubleshooting low yields in CuAAC reactions.

CuAAC Catalytic Cycle

CuAAC_Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R1-C≡CH (trifluoroacetamide alkyne) Alkyne->Cu_Acetylide Azide R2-N3 Metallacycle Copper Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle + Azide Metallacycle->CuI Catalyst Regeneration Triazole_Product 1,4-Disubstituted Triazole Metallacycle->Triazole_Product Rearrangement & Protonolysis

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

optimizing catalyst and ligand concentrations for 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the catalyst and ligand concentrations for the cycloaddition of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for catalyst and ligand concentrations in the cycloaddition of an electron-deficient alkyne like this compound?

A1: For cobalt-catalyzed [2+2+2] cycloadditions, a common starting point is a catalyst loading of 5-10 mol% of a cobalt(I) precursor, often generated in situ from a cobalt(II) salt (e.g., CoBr₂, CoI₂) with a reducing agent (e.g., zinc). The ligand concentration is typically used in a slight excess relative to the cobalt catalyst, for instance, a 1:1.2 molar ratio of cobalt to a bidentate phosphine ligand. Due to the electron-withdrawing nature of the trifluoroacetyl group, which can decrease the alkyne's reactivity, you may need to start at the higher end of this catalyst loading range.

Q2: How does the choice of ligand impact the cycloaddition reaction?

A2: The ligand plays a crucial role in a cobalt-catalyzed cycloaddition, influencing the reaction's yield, regioselectivity, and even the chemoselectivity between different cycloaddition pathways (e.g., [2+2+2] vs. [2+2]). The bite angle of bidentate phosphine ligands, for example, can significantly affect the outcome. For intermolecular cycloadditions, the steric and electronic properties of the ligand are key in controlling the approach of the substrates to the metal center.

Q3: My reaction is giving a low yield. What are the most common causes for an electron-deficient alkyne?

A3: Low yields with electron-deficient alkynes such as this compound can be attributed to several factors:

  • Reduced Reactivity: The electron-withdrawing trifluoroacetyl group deactivates the alkyne, making it less nucleophilic and thus less reactive towards the cobalt catalyst.

  • Catalyst Inactivity: The active Co(I) species might not be efficiently generated or could be prone to deactivation.

  • Side Reactions: Ynamide-type substrates can be susceptible to decomposition or side reactions under Lewis acidic conditions, which can be promoted by the catalyst system.

  • Steric Hindrance: Bulky substituents on the alkyne or the other coupling partners can sterically hinder the reaction.

Q4: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity?

A4: Regioselectivity in cobalt-catalyzed [2+2+2] cycloadditions is influenced by both electronic and steric factors. To improve regioselectivity:

  • Ligand Tuning: Experiment with a variety of phosphine ligands with different steric bulk and electronic properties. Bulky ligands can often favor the formation of the less sterically hindered product.

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity. A screen of different solvents is recommended.

Troubleshooting Guide

This guide addresses common problems encountered during the cycloaddition of this compound.

Table 1: Troubleshooting Common Issues
Problem Potential Cause Suggested Solution
Low or No Conversion 1. Insufficient catalyst activity due to the electron-deficient alkyne. 2. Inefficient generation of the active Co(I) catalyst. 3. Decomposition of the starting material.1. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). 2. Ensure the reducing agent (e.g., zinc powder) is freshly activated. Consider using a more reactive cobalt precursor. 3. Add the alkyne substrate slowly to the reaction mixture to minimize its decomposition. Use of molecular sieves may help remove trace water that could lead to hydrolysis.[1]
Low Product Yield 1. Incomplete reaction. 2. Formation of side products (e.g., alkyne homocoupling). 3. Product instability or degradation during workup/purification.1. Increase reaction time and/or temperature. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. 2. Adjust the catalyst-to-ligand ratio. A higher ligand concentration can sometimes suppress side reactions. 3. Use a milder workup procedure and consider purification techniques other than silica gel chromatography if the product is sensitive.
Poor Regioselectivity 1. Similar steric and electronic properties of the reacting partners. 2. Inappropriate ligand choice.1. If applicable, modify the other alkyne partner to have a more distinct steric or electronic profile. 2. Screen a library of phosphine ligands with varying bite angles and steric bulk (see Table 2 for examples).
Formation of Polymeric Material 1. High concentration of the terminal alkyne. 2. Catalyst promoting polymerization over cycloaddition.1. Use high dilution conditions. 2. Change the ligand or the cobalt precursor. Some catalyst systems are more prone to polymerization.

Experimental Protocols

General Protocol for Catalyst and Ligand Screening

This protocol provides a general framework for optimizing the catalyst and ligand concentrations for the cycloaddition of this compound.

  • Preparation of the Catalyst System:

    • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the cobalt(II) salt (e.g., CoBr₂, 0.05 mmol, 5 mol%).

    • Add the phosphine ligand (e.g., dppe, 0.06 mmol, 6 mol%).

    • Add the reducing agent (e.g., zinc dust, 0.15 mmol).

    • Add the appropriate anhydrous solvent (e.g., THF or 1,2-dichloroethane, 2 mL).

    • Stir the mixture at room temperature for 30 minutes to generate the active Co(I) catalyst.

  • Cycloaddition Reaction:

    • To the activated catalyst mixture, add a solution of this compound (1.0 mmol) and the other alkyne coupling partner (1.2 mmol) in the same solvent (3 mL) via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.

  • Workup and Analysis:

    • Upon completion, cool the reaction to room temperature and filter through a short pad of Celite to remove the excess zinc and catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

    • Determine the yield and regioselectivity of the product by ¹H NMR and/or GC-MS.

Table 2: Example of a Catalyst and Ligand Screening Table
Entry Cobalt Precursor (mol%) Ligand (mol%) Solvent Temperature (°C) Yield (%) Regioisomeric Ratio
1CoBr₂ (5)PPh₃ (6)THF60351:1
2CoBr₂ (10)PPh₃ (12)THF60501.2:1
3CoI₂ (5)dppe (6)DCE80653:1
4CoI₂ (5)dppp (6)DCE80724:1
5CoI₂ (5)Xantphos (6)Toluene80682.5:1
6CoI₂ (10)dppp (12)DCE80854.5:1

Note: This data is illustrative and serves as an example for a systematic screening approach.

Visualizing Experimental and Troubleshooting Workflows

Diagram 1: General Experimental Workflow

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Cycloaddition cluster_workup Workup & Analysis A Combine Co(II) salt, ligand, and reducing agent B Stir under inert atmosphere A->B C Add alkyne substrates B->C D Heat and monitor reaction C->D E Filter and concentrate D->E F Purify by chromatography E->F G Analyze yield and selectivity F->G

Caption: A generalized workflow for the cobalt-catalyzed cycloaddition experiment.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingLowYield Start Low Yield Observed Check_Conversion Is starting material consumed? Start->Check_Conversion Increase_Catalyst Increase catalyst/ligand loading and/or reaction time/temperature Check_Conversion->Increase_Catalyst No Check_Side_Products Are there significant side products? Check_Conversion->Check_Side_Products Yes End Improved Yield Increase_Catalyst->End Optimize_Conditions Screen different ligands, solvents, and temperatures Check_Side_Products->Optimize_Conditions Yes Workup_Issue Investigate workup/purification for product loss Check_Side_Products->Workup_Issue No Optimize_Conditions->End Workup_Issue->End

Caption: A decision tree for troubleshooting low reaction yields.

References

common side reactions with 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound that incorporates a trifluoroacetamide group and a terminal alkyne (propargyl group). The trifluoroacetamide moiety often serves as a protecting group for the amine, while the propargyl group is a versatile functional handle for various chemical transformations, including "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Q2: What are the most common side reactions observed during the synthesis and handling of this compound?

The primary side reactions are associated with the reactive propargyl group. These include:

  • Oxidative Homocoupling (Glaser Coupling): Dimerization of the alkyne to form a 1,3-diyne byproduct.[1][2]

  • Deprotonation of the Terminal Alkyne: The acidic alkyne proton can be removed by strong bases, leading to unintended subsequent reactions.[2]

  • Isomerization to an Allene: Rearrangement of the propargyl group to form an allene can occur, particularly at elevated temperatures.[2]

  • Hydrolysis of the Trifluoroacetamide Group: While generally stable, the trifluoroacetamide can be susceptible to hydrolysis under certain basic or acidic conditions during workup.

Q3: How can I confirm the purity of my synthesized this compound?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended. The presence of characteristic peaks for the trifluoroacetyl group, the propargyl group, and the amide linkage will confirm the structure. Purity can be further assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Troubleshooting Guide

Issue 1: My final product contains a significant amount of a higher molecular weight impurity.

Q: I've purified my product, but my mass spectrum shows a peak that corresponds to roughly double the mass of my expected product. What could be the cause?

A: This is a classic indicator of oxidative homocoupling, also known as Glaser coupling.[1][2] This reaction leads to the dimerization of your propargyl-containing molecule. It is typically catalyzed by copper salts in the presence of an oxidant, such as atmospheric oxygen.[1][2]

How to Avoid It:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Reducing Agents: If your reaction involves a copper catalyst (like in a subsequent click reaction), ensure an adequate amount of a reducing agent (e.g., sodium ascorbate) is present to maintain copper in the Cu(I) oxidation state and prevent the Cu(II)-mediated Glaser coupling.[2]

  • Protecting Groups: For multi-step syntheses where the terminal alkyne is not immediately required, consider protecting it with a bulky silyl group (e.g., trimethylsilyl - TMS). This will prevent dimerization.[2]

Issue 2: The reaction is not proceeding to completion, or I'm observing decomposition of my starting material.

Q: I'm using a strong base in a subsequent reaction with my this compound, and I'm seeing low yield and multiple unidentified byproducts. What might be happening?

A: The hydrogen atom on the terminal alkyne of the propargyl group is acidic (pKa ≈ 25).[2] Strong bases, such as organolithiums or sodium amide, can deprotonate the alkyne to form a reactive acetylide anion.[2] This anion can then participate in unintended side reactions, leading to a complex mixture of products and decomposition.

How to Avoid It:

  • Base Selection: If possible, use a milder base that is not strong enough to deprotonate the terminal alkyne.

  • Protecting the Alkyne: If a strong base is necessary for a desired transformation elsewhere in the molecule, protect the alkyne with a silyl group prior to introducing the strong base.[2]

  • Temperature Control: Keep the reaction temperature as low as possible to minimize side reactions.

Issue 3: My NMR spectrum shows unexpected peaks in the alkene region.

Q: After heating my reaction mixture, I've noticed the appearance of new signals in the ¹H NMR spectrum that are not consistent with my starting material or the expected product. What could these be?

A: Propargyl groups can undergo rearrangement to form isomeric allenes (compounds with C=C=C bonds), especially when heated or in the presence of certain catalysts.[2] This isomerization can compete with your desired reaction.

How to Avoid It:

  • Avoid High Temperatures: If possible, run your reaction at a lower temperature for a longer period.

  • Catalyst Screening: If a catalyst is being used, it may be promoting the isomerization. Consider screening alternative catalysts.

Issue 4: I'm losing my trifluoroacetyl group during workup.

Q: During the aqueous workup of my reaction, I'm observing the formation of propargylamine. Why is this happening?

A: The trifluoroacetamide group, while a relatively stable protecting group, can be cleaved under certain basic conditions. If your workup involves a strong aqueous base (e.g., concentrated NaOH or KOH), you may be hydrolyzing the amide bond.

How to Avoid It:

  • Mild Basic Wash: Use a milder base for your aqueous wash, such as a saturated sodium bicarbonate (NaHCO₃) solution.

  • Control of pH: Carefully monitor and control the pH during the workup to avoid strongly basic conditions.

  • Temperature: Perform the workup at a low temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.

Summary of Potential Side Reactions and Mitigation Strategies

Side ReactionCommon CauseHow to Avoid
Oxidative Homocoupling Presence of oxygen and/or copper (II) catalyst.[1][2]Work under an inert atmosphere, use degassed solvents, add a reducing agent (for Cu-catalyzed reactions), or protect the alkyne.[2]
Alkyne Deprotonation Use of strong bases.[2]Use a milder base, protect the alkyne, or maintain low reaction temperatures.[2]
Isomerization to Allene High reaction temperatures or incompatible catalysts.[2]Avoid excessive heating and screen for alternative catalysts if necessary.
Trifluoroacetamide Hydrolysis Strongly basic conditions during workup.Use a mild base (e.g., NaHCO₃) for aqueous washes, control pH, and perform the workup at low temperatures.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • Propargylamine

  • Ethyl trifluoroacetate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of propargylamine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl trifluoroacetate (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 3-12 hours (reaction progress can be monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Visualizations

Reaction_Pathway Reactants Propargylamine + Ethyl Trifluoroacetate Product 2,2,2-trifluoro-N- (prop-2-yn-1-yl)acetamide Reactants->Product Desired Reaction Dimer Dimer (Glaser Coupling) Product->Dimer Allene Allene Isomer Product->Allene Propargylamine_SP Propargylamine (Hydrolysis) Product->Propargylamine_SP O2_Cu [O₂], Cu⁺² O2_Cu->Dimer Heat Heat Heat->Allene Base Strong Base (Workup) Base->Propargylamine_SP

Caption: Reaction scheme showing the desired synthesis and potential side reactions.

Troubleshooting_Workflow Start Unexpected Result in Experiment Check_Purity Analyze Product by MS and NMR Start->Check_Purity High_MW High MW Impurity? Check_Purity->High_MW Alkene_Signals Unexpected Alkene Signals in NMR? High_MW->Alkene_Signals No Glaser Suspect Glaser Coupling. Implement Inert Atmosphere/Degassing. High_MW->Glaser Yes Starting_Material Presence of Starting Amine after Workup? Alkene_Signals->Starting_Material No Isomerization Suspect Allene Isomerization. Reduce Reaction Temperature. Alkene_Signals->Isomerization Yes Hydrolysis Suspect Hydrolysis. Use Milder Base in Workup. Starting_Material->Hydrolysis Yes Other Consult Further Literature Starting_Material->Other No

References

improving the stability of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide in cell lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide in cell lysates during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of this compound in cell lysates?

A1: The instability of this compound in cell lysates can be attributed to several factors:

  • Enzymatic Degradation: Cell lysates contain a plethora of active enzymes, such as esterases, amidases, and proteases, that can metabolize the compound. The amide bond in the molecule is particularly susceptible to hydrolysis by these enzymes.

  • Chemical Instability: The pH of the cell lysate, which can vary depending on the cell type and lysis buffer used, may contribute to chemical hydrolysis of the amide bond.

  • Oxidation: The propargyl group can be susceptible to oxidation, which is mediated by cellular components.

  • Non-specific Binding: The compound may non-specifically bind to proteins and other macromolecules in the lysate, reducing its effective concentration and potentially leading to degradation.

Q2: How can I minimize enzymatic degradation of the compound?

A2: To minimize enzymatic degradation, consider the following strategies:

  • Add Inhibitors: Supplement your lysis buffer with a cocktail of protease and esterase inhibitors.

  • Work at Low Temperatures: Perform all experimental steps involving cell lysates on ice or at 4°C to reduce enzyme activity.

  • Heat Inactivation: For certain applications, a brief heat inactivation of the lysate prior to adding the compound may denature degradative enzymes. However, this may also affect your target proteins.

Q3: What is the optimal pH for maintaining the stability of this compound in cell lysates?

A3: While the optimal pH can be compound-specific, maintaining a neutral pH between 7.2 and 7.6 is generally recommended for most cell-based assays to ensure the stability of both the compound and the cellular proteins.[1] Extreme pH values should be avoided as they can catalyze the hydrolysis of the amide bond.[1]

Q4: Can the trifluoromethyl group affect the compound's stability?

A4: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent amide bond, potentially making it more susceptible to nucleophilic attack and subsequent hydrolysis.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Cell Lysate

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Enzymatic Activity 1. Add a broad-spectrum protease and esterase inhibitor cocktail to the lysis buffer. 2. Maintain samples at 4°C or on ice throughout the experiment. 3. Minimize the incubation time of the compound in the lysate. 4. Consider a brief heat inactivation of the lysate (e.g., 56°C for 30 minutes), if compatible with your experimental goals.
Suboptimal pH of Lysis Buffer 1. Measure the pH of your cell lysate. 2. Adjust the pH of the lysis buffer to a range of 7.2-7.6 using appropriate buffering agents (e.g., HEPES, Tris).[1]
Oxidative Degradation 1. Add antioxidants, such as DTT or TCEP, to the lysis buffer. Note: Check for compatibility with downstream applications.
Non-specific Adsorption 1. Consider using lysis buffers containing a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40) to minimize non-specific binding.[2] 2. Pre-clear the lysate by incubating it with beads prior to adding the compound to remove proteins that non-specifically bind to surfaces.[2]
Issue 2: High Variability in Experimental Replicates

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Handling 1. Ensure uniform and rapid processing of all samples. 2. Use a master mix for lysis buffer and other reagents to minimize pipetting errors.
Freeze-Thaw Cycles 1. Aliquot cell lysates to avoid multiple freeze-thaw cycles, which can lead to increased enzyme release and compound degradation.
Incomplete Cell Lysis 1. Optimize the lysis protocol to ensure complete and consistent cell disruption. Incomplete lysis can lead to variable enzyme concentrations between samples.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Lysate using LC-MS/MS

This protocol outlines a method to quantify the degradation of this compound over time in a cell lysate.

Materials:

  • Cell culture of interest

  • Lysis Buffer (e.g., RIPA buffer) with and without protease/esterase inhibitors

  • This compound

  • Acetonitrile (ACN) with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Cell Lysis:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse the cells with the appropriate volume of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Compound Incubation:

    • Spike the cell lysate with this compound to a final concentration of 10 µM.

    • Incubate the mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation for LC-MS/MS:

    • To each aliquot, add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining amount of the parent compound at each time point.

    • Plot the concentration of the compound versus time to determine its stability profile.

Data Presentation:

Time (minutes)Concentration (µM) - InhibitorsConcentration (µM) + Inhibitors
010.010.0
157.59.5
305.29.1
602.88.5
1201.17.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result cell_culture Cell Culture lysis Cell Lysis cell_culture->lysis lysate Clarified Cell Lysate lysis->lysate spike Spike with Compound lysate->spike incubation Incubate at 37°C spike->incubation sampling Collect Aliquots at Time Points incubation->sampling precipitation Protein Precipitation sampling->precipitation centrifugation Centrifugation precipitation->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms stability_profile Stability Profile lcms->stability_profile

Caption: Workflow for assessing compound stability in cell lysates.

logical_relationship cluster_degradation Potential Degradation Pathways compound 2,2,2-trifluoro-N- (prop-2-yn-1-yl)acetamide enzymatic Enzymatic Hydrolysis (Amidases, Esterases) compound->enzymatic chemical Chemical Hydrolysis (pH-dependent) compound->chemical oxidation Oxidation (Propargyl Group) compound->oxidation products Degradation Products enzymatic->products chemical->products oxidation->products

Caption: Potential degradation pathways for the compound in cell lysates.

References

challenges in removing the trifluoroacetamide protecting group from 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully removing the trifluoroacetamide (TFA) protecting group from N-propargylamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing the trifluoroacetamide group from this compound?

The main challenges in deprotecting this specific substrate revolve around ensuring complete removal of the highly stable trifluoroacetamide group without compromising the integrity of the terminal alkyne functionality. The acidic proton of the terminal alkyne can be sensitive to strongly basic conditions, potentially leading to side reactions. Furthermore, achieving high yields and simplifying the purification of the resulting propargylamine are key considerations.

Q2: Which methods are recommended for the deprotection of N-propargyl trifluoroacetamide?

Two primary methods have proven effective for the deprotection of N-propargyl trifluoroacetamide: mild basic hydrolysis and reductive cleavage.

  • Mild Basic Hydrolysis: This is a common and effective method, often employing reagents like potassium carbonate (K₂CO₃) in methanol.[1] This approach is generally well-tolerated by the propargyl group.

  • Reductive Cleavage: The use of sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol offers an alternative deprotection strategy.[2] This method is also known to be compatible with terminal alkynes in the absence of transition metal catalysts.

Q3: Can the propargyl group undergo side reactions during deprotection?

Yes, the propargyl group can be susceptible to certain side reactions, particularly under harsh basic conditions or at elevated temperatures. Potential side reactions include:

  • Deprotonation of the terminal alkyne: Strong bases can deprotonate the terminal alkyne, forming an acetylide. While this is often a desired reaction in other contexts, in this case, it could lead to undesired subsequent reactions.

  • Propargyl-allenyl isomerization: Although less common under the recommended mild deprotection conditions, there is a possibility of isomerization to an allene. This is more likely to occur at higher temperatures.[3]

Q4: How can I monitor the progress of the deprotection reaction?

The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By comparing the reaction mixture to the starting material, you can determine when the deprotection is complete.

Q5: What are the key differences in outcomes between the basic hydrolysis and reductive cleavage methods?

Both methods can yield the desired propargylamine. The choice between them may depend on the presence of other functional groups in the molecule and desired reaction conditions. Basic hydrolysis is often preferred for its simplicity and mild conditions. Reductive cleavage with NaBH₄ provides an alternative that avoids basic conditions, which might be advantageous for base-sensitive substrates.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection 1. Insufficient reaction time or temperature. 2. Inadequate amount of deprotection reagent. 3. Poor quality of reagents or solvents.1. Extend the reaction time and monitor by TLC. Gentle heating (e.g., to 40-50 °C) can be attempted, but monitor closely for side product formation. 2. Increase the equivalents of the deprotection reagent (e.g., K₂CO₃ or NaBH₄). 3. Use freshly opened or purified reagents and anhydrous solvents.
Low Yield of Propargylamine 1. Incomplete reaction. 2. Product degradation under reaction conditions. 3. Loss of product during work-up and purification.1. See "Incomplete Deprotection" above. 2. If degradation is suspected, try running the reaction at a lower temperature for a longer duration. 3. Ensure the pH is appropriately adjusted during aqueous work-up to prevent the loss of the amine product. Perform extractions efficiently.
Formation of Side Products 1. Reaction temperature is too high. 2. Base is too strong, leading to alkyne side reactions. 3. Presence of other reactive functional groups in the substrate.1. Maintain the recommended reaction temperature. 2. Use a milder base like K₂CO₃ instead of stronger bases like NaOH or KOH. 3. If other sensitive groups are present, consider the reductive cleavage method with NaBH₄, which is generally milder.
Difficulty in Product Purification 1. Presence of unreacted starting material. 2. Formation of polar byproducts.1. Ensure the reaction has gone to completion using TLC or LC-MS. 2. An aqueous work-up with a mild acid wash can help remove basic impurities. Column chromatography on silica gel is often effective for purification.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the deprotection of trifluoroacetamides. While specific data for this compound is not extensively published, the data for analogous substrates provides a strong indication of expected results.

Deprotection Method Reagent(s) Solvent(s) Temperature (°C) Reaction Time (h) Typical Yield (%) Reference
Basic Hydrolysis K₂CO₃Methanol/WaterRoom Temperature4 - 16>90 (Quantitative)[1]
Reductive Cleavage NaBH₄Ethanol/THFRoom Temperature1 - 4High[2]

Experimental Protocols

Protocol 1: Deprotection using Potassium Carbonate in Methanol

This protocol outlines a general procedure for the basic hydrolysis of the trifluoroacetamide group.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the this compound (1.0 eq.) in a mixture of methanol and water (typically a 2:1 to 4:1 ratio).

  • Add potassium carbonate (1.5 to 3.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed.

  • Once the reaction is complete, carefully neutralize the mixture to a pH of ~7 with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude propargylamine.

  • The crude product can be further purified by column chromatography on silica gel if necessary.[1]

Protocol 2: Deprotection using Sodium Borohydride in Ethanol

This protocol describes the reductive cleavage of the trifluoroacetamide group.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH) or a mixture of Tetrahydrofuran (THF) and Ethanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound (1.0 eq.) in ethanol or a mixture of THF and ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.0 to 4.0 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude propargylamine.

  • Purify the product by column chromatography if necessary.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_process Process cluster_end Final Product Start 2,2,2-trifluoro-N- (prop-2-yn-1-yl)acetamide Method1 Basic Hydrolysis (K2CO3, MeOH/H2O) Start->Method1 Method2 Reductive Cleavage (NaBH4, EtOH) Start->Method2 Monitor Monitor Reaction (TLC, LC-MS) Method1->Monitor Method2->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End Propargylamine Purify->End

Caption: General experimental workflow for the deprotection of N-propargyl trifluoroacetamide.

Troubleshooting_Tree Problem Incomplete Deprotection? CheckTime Increase Reaction Time? Problem->CheckTime Yes Success Problem Solved Problem->Success No CheckReagent Increase Reagent Equivalents? CheckTime->CheckReagent Still Incomplete CheckTime->Success Complete CheckTemp Gently Heat? CheckReagent->CheckTemp Still Incomplete CheckReagent->Success Complete CheckTemp->Success Complete ConsiderAlt Consider Alternative Method CheckTemp->ConsiderAlt Still Incomplete

Caption: Troubleshooting decision tree for incomplete deprotection reactions.

References

Technical Support Center: Purification of Biomolecules Labeled with 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of biomolecules labeled with 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide. This resource offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying biomolecules labeled with this compound?

The purification of biomolecules labeled with the alkyne-containing compound this compound is typically a two-step process. The first step involves the covalent attachment of a reporter molecule, such as biotin, to the alkyne-tagged biomolecule. This is achieved through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". In the second step, the now biotinylated biomolecule of interest is selectively captured and purified from the complex mixture using affinity chromatography, typically with streptavidin-coated resins.

Q2: What are the critical parameters for a successful CuAAC "click" reaction?

Several factors are crucial for achieving a high yield and specific labeling in the CuAAC reaction:

  • Copper(I) Catalyst: The active catalyst is copper in the +1 oxidation state (Cu(I)). As Cu(I) is unstable in aqueous solutions, it is usually generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.

  • Reducing Agent: A fresh solution of a reducing agent, like sodium ascorbate, is essential to maintain the copper in its active Cu(I) state throughout the reaction.

  • Ligand: A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is used to protect the Cu(I) from oxidation and improve the reaction efficiency.

  • **Oxygen

effect of different buffers and media on 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a specialized reagent. The trifluoroacetyl group makes the amide bond susceptible to hydrolysis under certain conditions, particularly in basic aqueous media. The terminal alkyne of the propargyl group also has a weakly acidic proton and can undergo specific reactions, such as copper-catalyzed click chemistry or oxidative coupling. For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere.

Q2: How does the trifluoromethyl group affect the reactivity of the amide bond?

A2: The trifluoromethyl group is strongly electron-withdrawing. This property increases the electrophilicity of the carbonyl carbon, making the amide bond more susceptible to nucleophilic attack compared to a non-fluorinated acetamide.[1] Consequently, hydrolysis can occur more readily, especially under basic conditions.

Q3: What are the potential side reactions associated with the propargyl group?

A3: The terminal alkyne of the propargyl group has an acidic proton (pKa ≈ 25) and can be deprotonated by strong bases. This can lead to unintended nucleophilic reactions.[2] Additionally, in the presence of copper catalysts and an oxidant (like air), terminal alkynes can undergo oxidative homodimerization, known as Glaser coupling, which can result in dimerized byproducts.[2]

Q4: In which solvents is this compound soluble?

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Reaction
Possible Cause Troubleshooting Step
Degradation of this compound Verify the purity of the starting material using techniques like NMR or LC-MS before use. Store the compound under recommended conditions (cool, dry, inert atmosphere).
Incompatibility with Reaction Conditions If your reaction is performed in an aqueous buffer, consider the pH. The amide bond may be unstable at high pH. If possible, perform the reaction in an organic solvent.
Side Reactions of the Propargyl Group If using a strong base, consider if it is deprotonating the terminal alkyne. If your reaction involves a copper catalyst, the formation of a dimerized byproduct might indicate Glaser coupling.[2] In such cases, adding a reducing agent or protecting the alkyne may be necessary.[2]
Inactive Reagents Ensure all other reagents, especially coupling agents if applicable, are fresh and active. Moisture-sensitive reagents should be handled under anhydrous conditions.
Issue 2: Unexpected Byproducts Observed
Possible Cause Troubleshooting Step
Hydrolysis of the Amide Bond If the reaction is run in the presence of water, especially with acidic or basic catalysts, the formation of trifluoroacetic acid and propargylamine could occur.[3][4] Monitor the reaction at different time points to observe the formation of byproducts. Consider running the reaction under anhydrous conditions.
Glaser Coupling of the Propargyl Group The appearance of a byproduct with approximately double the mass of the starting material could indicate oxidative coupling. This is particularly relevant in reactions using copper catalysts.[2] Protect the terminal alkyne with a suitable protecting group, such as a trialkylsilyl group, before the reaction.[2]
Reaction with the Buffer Some buffer components can be nucleophilic and may react with your compound, especially under activating conditions. If possible, choose a non-nucleophilic buffer.

Quantitative Data Summary

The following table provides illustrative data on the expected relative stability of the amide bond in this compound in different aqueous buffers at room temperature. Please note that these are representative values based on general chemical principles of amide hydrolysis and are intended for comparative purposes.[5][6][7] Actual hydrolysis rates should be determined experimentally.

Buffer System pH Expected Relative Half-Life (t½) Primary Degradation Product
Phosphate Buffer4.0Very LongMinimal Hydrolysis
Acetate Buffer5.5LongMinimal Hydrolysis
Phosphate Buffered Saline (PBS)7.4ModerateTrifluoroacetic acid and Propargylamine
Tris Buffer8.5ShortTrifluoroacetic acid and Propargylamine
Carbonate-Bicarbonate Buffer10.0Very ShortTrifluoroacetic acid and Propargylamine

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffers

This protocol outlines a general method for determining the stability of this compound in various aqueous buffer systems using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Aqueous buffers of desired pH (e.g., phosphate, acetate, Tris)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (for mobile phase)

  • HPLC system with a C18 column and UV detector

  • pH meter

  • Thermostated incubator or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile.

  • Preparation of Test Solutions:

    • For each buffer to be tested, add 10 µL of the stock solution to 990 µL of the buffer in an HPLC vial to achieve a final concentration of 100 µM.

    • Prepare a control sample by adding 10 µL of the stock solution to 990 µL of a 50:50 acetonitrile/water mixture.

  • Incubation:

    • Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C).

  • HPLC Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), inject an aliquot from each vial into the HPLC system.

    • Use a suitable gradient elution method, for example:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Monitor the elution profile at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis:

    • Measure the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the first-order rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Stock Solution (10 mM in ACN) test_solutions Prepare Test Solutions (100 µM in Buffers) stock->test_solutions incubation Incubate at Constant Temperature test_solutions->incubation hplc HPLC Analysis at Time Points incubation->hplc peak_area Measure Peak Area hplc->peak_area kinetics Determine Rate Constant (k) peak_area->kinetics half_life Calculate Half-Life (t½) kinetics->half_life

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic start Low Reaction Yield check_purity Is Starting Material Pure? start->check_purity check_conditions Are Reaction Conditions Compatible? check_purity->check_conditions Yes purify Purify Starting Material check_purity->purify No check_byproducts Are Unexpected Byproducts Formed? check_conditions->check_byproducts Yes modify_conditions Modify pH or Solvent check_conditions->modify_conditions No address_byproducts Investigate and Mitigate Side Reactions check_byproducts->address_byproducts Yes success Improved Yield check_byproducts->success No purify->start modify_conditions->start address_byproducts->start

Caption: Logical workflow for troubleshooting low reaction yield.

References

identifying and characterizing byproducts of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide reactions by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide. The focus is on the identification and characterization of potential reaction byproducts using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the common, expected byproducts in reactions involving this compound, particularly in cross-coupling reactions?

A1: The most common byproduct is the homocoupling product, 1,6-bis(trifluoroacetamido)-2,4-hexadiyne, which arises from the dimerization of the terminal alkyne starting material. This is especially prevalent in reactions like Sonogashira or Glaser couplings.[1][2] Other potential byproducts can include:

  • Hydrated starting material: Formation of a ketone through the addition of water across the triple bond.[3][4]

  • Cyclized products: Intramolecular cyclization of the N-propargyl amide can lead to various heterocyclic structures, such as oxazolines.[5][6]

  • Deprotected amine: Cleavage of the trifluoroacetamide group to yield propargylamine.

Q2: What is the expected molecular weight of the starting material and its primary homocoupling byproduct?

A2: The molecular weights are as follows:

CompoundMolecular FormulaMonoisotopic Mass (Da)
This compound (Starting Material)C₅H₄F₃NO151.0245
1,6-bis(trifluoroacetamido)-2,4-hexadiyne (Homocoupling Byproduct)C₁₀H₆F₆N₂O₂300.0333

Q3: What are the characteristic fragmentation patterns for amides in mass spectrometry that can aid in byproduct identification?

A3: Amides, including trifluoroacetamides, often exhibit a characteristic cleavage of the amide bond (N-CO) during mass spectrometry analysis.[7][8][9] This results in the formation of an acylium ion and the loss of the amine portion as a neutral fragment. For N-propargyl amides, this can be a key diagnostic fragmentation.

Troubleshooting Guides

Issue 1: An unexpected peak with a mass of approximately 301 m/z ([M+H]⁺) is observed in the mass spectrum of my reaction mixture.

  • Possible Cause: This peak likely corresponds to the protonated molecular ion of the homocoupling byproduct, 1,6-bis(trifluoroacetamido)-2,4-hexadiyne.

  • Troubleshooting Steps:

    • Confirm Molecular Formula: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement and confirm the elemental composition as C₁₀H₇F₆N₂O₂⁺.

    • Analyze Fragmentation Pattern: Perform tandem mass spectrometry (MS/MS) on the 301 m/z peak. Look for characteristic fragments corresponding to the loss of a trifluoroacetamide group or cleavage of the diyne backbone.

    • Optimize Reaction Conditions: To minimize the formation of this byproduct in future reactions, consider the following:

      • If using a copper co-catalyst, ensure the reaction is performed under strictly anaerobic conditions, as oxygen promotes Glaser-type homocoupling.[2]

      • Employ a slow addition of the terminal alkyne to the reaction mixture to maintain a low concentration, which disfavors dimerization.

      • Consider using a copper-free Sonogashira protocol.[2]

Issue 2: A peak at approximately 170 m/z ([M+H]⁺) is present in my mass spectrum, which does not correspond to my starting material or expected product.

  • Possible Cause: This peak may be the result of the hydration of the alkyne in your starting material, forming 1-(trifluoroacetamido)propan-2-one.

  • Troubleshooting Steps:

    • Verify Mass: Check the exact mass using HRMS to confirm the molecular formula C₅H₆F₃NO₂.

    • MS/MS Analysis: Fragment the 170 m/z ion and look for the loss of water (18 Da) or fragments characteristic of the trifluoroacetamide group.

    • Reaction Workup: Ensure that your reaction and workup conditions are anhydrous to prevent hydration of the alkyne.

Issue 3: I am observing multiple unexpected peaks of low intensity, making the mass spectrum difficult to interpret.

  • Possible Cause: This could be due to various side reactions, such as cyclization or degradation of the starting material or products. It could also result from in-source fragmentation.[10]

  • Troubleshooting Steps:

    • Systematic Analysis: Address each unknown peak systematically. Start by obtaining high-resolution mass data to propose possible molecular formulas.

    • Vary Source Energy: To check for in-source fragmentation, gradually decrease the fragmentor or cone voltage of the mass spectrometer. If the intensity of the unknown peaks decreases while the intensity of a larger ion increases, they are likely fragments.[10]

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to separate the components of your reaction mixture before they enter the mass spectrometer. This will provide cleaner mass spectra for each component.

Predicted Mass Spectrometry Fragmentation Data

The following tables summarize the predicted key ions for the starting material and the major homocoupling byproduct.

Table 1: Predicted MS Fragments for this compound

m/z (Proposed)Proposed Fragment Ion/StructureNotes
152.03[C₅H₄F₃NO + H]⁺Protonated molecular ion.
112.02[C₄H₃NO + H]⁺Loss of CF₃.
96.02[C₃H₃N + H]⁺Cleavage of the N-CO bond with loss of trifluoroacetyl radical, followed by protonation.
69.00[CF₃]⁺Trifluoromethyl cation.
54.03[C₃H₄N]⁺Fragment resulting from cleavage of the amide bond.

Table 2: Predicted MS Fragments for 1,6-bis(trifluoroacetamido)-2,4-hexadiyne

m/z (Proposed)Proposed Fragment Ion/StructureNotes
301.04[C₁₀H₆F₆N₂O₂ + H]⁺Protonated molecular ion.
188.03[C₈H₅F₃N₂O + H]⁺Loss of a trifluoroacetyl group.
150.02[C₅H₃F₃NO]⁺Cleavage of the molecule into two symmetrical halves.
114.01[C₂F₃O]⁺Trifluoroacetyl cation.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of Reaction Mixture

  • Quench Reaction: At the desired time point, quench a small aliquot (e.g., 50 µL) of the reaction mixture by adding it to a vial containing a suitable solvent (e.g., 1 mL of acetonitrile or methanol).

  • Dilution: Dilute the quenched sample further to a final concentration of approximately 1-10 µg/mL in a solvent compatible with your LC-MS system (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could block the LC column or contaminate the mass spectrometer.[11]

  • Transfer to Vial: Transfer the filtered sample to an appropriate autosampler vial for LC-MS analysis.

  • Blank Injections: Run a blank injection (of the final dilution solvent) before and after your sample set to check for carryover and system contamination.

Visualizations

Byproduct_Identification_Workflow start Reaction Mixture Analysis ms_analysis Acquire Full Scan Mass Spectrum start->ms_analysis unknown_peak Unexpected Peak(s) Observed? ms_analysis->unknown_peak hrms Obtain High-Resolution Mass Data unknown_peak->hrms Yes no_issue No Unexpected Peaks (Proceed with standard analysis) unknown_peak->no_issue No propose_formula Propose Molecular Formula(e) hrms->propose_formula msms Perform Tandem MS (MS/MS) propose_formula->msms fragmentation Analyze Fragmentation Pattern msms->fragmentation structure_elucidation Propose Byproduct Structure fragmentation->structure_elucidation troubleshoot Consult Troubleshooting Guide structure_elucidation->troubleshoot

Caption: Workflow for the identification of unknown byproducts by mass spectrometry.

Troubleshooting_Logic start Unexpected Peak Detected check_mass Check m/z of Peak start->check_mass is_dimer m/z ≈ 301 [M+H]⁺? check_mass->is_dimer is_hydrated m/z ≈ 170 [M+H]⁺? is_dimer->is_hydrated No dimer_protocol Homocoupling Byproduct Protocol: - Confirm with HRMS & MS/MS - Optimize reaction to minimize is_dimer->dimer_protocol Yes is_fragment Low Intensity / Multiple Peaks? is_hydrated->is_fragment No hydrated_protocol Hydration Byproduct Protocol: - Confirm with HRMS & MS/MS - Ensure anhydrous conditions is_hydrated->hydrated_protocol Yes fragment_protocol Fragmentation/Other Byproduct Protocol: - Vary source energy - Use LC-MS for separation is_fragment->fragment_protocol Yes end_analysis Analysis Complete dimer_protocol->end_analysis hydrated_protocol->end_analysis fragment_protocol->end_analysis

Caption: Troubleshooting decision tree for unexpected peaks in mass spectra.

References

Technical Support Center: Enhancing 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize bioconjugation reactions using 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide. The focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioconjugation process, offering potential causes and solutions to improve reaction efficiency.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Copper Catalyst The CuAAC reaction requires Copper(I) as the active catalyst. If using a Copper(II) salt (e.g., CuSO₄), ensure a reducing agent like sodium ascorbate is added to generate Cu(I) in situ. For direct use of Cu(I) salts (e.g., CuI, CuBr), ensure they have not been oxidized by exposure to air.
Insufficient Catalyst or Ligand Biomolecules, such as proteins, can sequester the copper catalyst. Increasing the concentration of both the copper salt and a stabilizing ligand can mitigate this. For reactions involving sensitive biomolecules, using at least five equivalents of a ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) relative to the copper source is recommended to protect the catalyst and the biomolecule.
Inappropriate Solvent While the CuAAC reaction is tolerant of various solvents, the solubility of reactants can be a limiting factor. If reactants are not fully dissolved, consider using a co-solvent such as DMSO or DMF. Water is often an excellent solvent for this reaction.
Low Reactant Concentration For the reaction to proceed efficiently, reactants should generally be present at concentrations greater than 10 μM each.[1]
Oxygen Interference Dissolved oxygen can lead to the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state and can promote the undesirable homocoupling of alkynes (Glaser coupling).[1] It is advisable to degas solvents by sparging with an inert gas like argon or nitrogen.[1]
Inhibitory Buffer Components Buffers such as Tris can chelate the copper catalyst, reducing its activity. High concentrations of chloride ions (>0.2 M) can also compete for copper coordination.[1] Consider using non-chelating buffers like phosphate or HEPES.
Steric Hindrance Bulky groups near the azide or alkyne can impede the reaction. If steric hindrance is suspected, prolonged reaction times or gentle heating may be necessary.

Issue 2: Side Reactions and Product Impurities

Potential Cause Troubleshooting Steps
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction where the terminal alkyne couples with itself, promoted by oxygen.[1] Minimize oxygen in the reaction by degassing solvents and ensuring an adequate concentration of a reducing agent like sodium ascorbate is present throughout the reaction.[1]
Biomolecule Degradation Reactive oxygen species (ROS) generated by the reaction can damage sensitive biomolecules.[1] The use of a chelating ligand is crucial to protect biomolecules.[1] Keeping reaction times as short as possible by optimizing other parameters can also minimize degradation.
Ascorbate Byproduct Reactions Byproducts of ascorbate oxidation can react with protein residues. The addition of aminoguanidine can help to intercept these reactive byproducts.

Issue 3: Challenges with the Trifluoroacetamide (Tfa) Group

Potential Cause Troubleshooting Steps
Premature Deprotection The trifluoroacetamide group is generally stable under the neutral to slightly acidic pH conditions of most CuAAC reactions. However, exposure to strongly basic conditions should be avoided during the conjugation step if the protecting group needs to be retained.
Incomplete Deprotection (Post-Conjugation) If removal of the Tfa group is desired after conjugation, incomplete deprotection can lead to a heterogeneous product. Several methods can be employed for Tfa removal, including treatment with aqueous ammonia, sodium borohydride in ethanol, or potassium carbonate in methanol/water.[2] The choice of method will depend on the stability of the biomolecule.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of reagent addition for a CuAAC reaction?

For optimal results, it is recommended to first mix the copper salt (e.g., CuSO₄) with the stabilizing ligand (e.g., THPTA). This pre-complexation helps to prevent the precipitation of copper salts and protects the catalyst. This mixture should then be added to the solution containing the azide and alkyne reactants. The reaction is typically initiated by the addition of a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

Q2: What are the recommended starting concentrations for the reactants?

The following table provides typical concentration ranges as a starting point for optimization.

Component Typical Concentration Ratio
Azide-modified biomolecule10 µM - 1 mM1 equivalent
Alkyne (this compound)20 µM - 5 mM1 - 10 equivalents
Copper(II) Sulfate50 µM - 1 mM0.1 - 1 equivalent
Stabilizing Ligand (e.g., THPTA)250 µM - 5 mM5 equivalents to Copper
Sodium Ascorbate1 mM - 10 mM10 - 50 equivalents

Q3: How can I monitor the progress of my bioconjugation reaction?

The progress of the reaction can be monitored using various analytical techniques such as mass spectrometry (to observe the mass shift upon conjugation), HPLC (to see the appearance of the product peak and disappearance of starting materials), or SDS-PAGE (which will show a shift in the molecular weight of a protein conjugate).

Q4: Does the trifluoroacetamide group interfere with the CuAAC reaction?

The trifluoroacetamide group is an amide and is generally considered to be a non-interfering functional group in the copper-catalyzed azide-alkyne cycloaddition reaction. Its primary role is as a protecting group for the amine.

Q5: When and how should the trifluoroacetamide (Tfa) protecting group be removed?

The Tfa group can be removed after the bioconjugation is complete if a free amine is desired at that position. The conditions for removal must be chosen carefully to avoid degradation of the biomolecule. Mild basic conditions are typically used.

Deprotection Reagent Typical Conditions Notes
Aqueous Ammonia/Ammonia in MethanolRoom temperatureEffective but the basicity needs to be controlled for sensitive biomolecules.
Sodium Borohydride in EthanolRoom temperatureA reducing condition that can be mild enough for many biomolecules.[2]
Potassium Carbonate in Methanol/WaterRoom temperatureA mild basic condition that can be effective.[2]

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol provides a starting point for the conjugation of an azide-modified biomolecule with this compound. Optimization for specific substrates is recommended.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., Phosphate Buffer, pH 7.4)

  • Degassed deionized water

Procedure:

  • Prepare Stock Solutions:

    • Azide-Biomolecule: Prepare a concentrated stock solution in the reaction buffer.

    • This compound: Prepare a 10 mM stock solution in DMSO or degassed water.

    • CuSO₄: Prepare a 10 mM stock solution in degassed deionized water.

    • THPTA: Prepare a 50 mM stock solution in degassed deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in degassed deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-biomolecule to the reaction buffer to achieve the desired final concentration.

    • Add the this compound stock solution.

    • In a separate tube, prepare the catalyst premix by adding the required volume of the THPTA stock solution to the CuSO₄ stock solution and mix gently.

    • Add the catalyst premix to the reaction tube containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker.

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prepare Stock Solutions Prepare Stock Solutions Combine Reactants Combine Reactants Prepare Stock Solutions->Combine Reactants Prepare Catalyst Premix Prepare Catalyst Premix Prepare Catalyst Premix->Combine Reactants Initiate with Ascorbate Initiate with Ascorbate Combine Reactants->Initiate with Ascorbate Incubate Incubate Initiate with Ascorbate->Incubate Purify Conjugate Purify Conjugate Incubate->Purify Conjugate Analyze Product Analyze Product Purify Conjugate->Analyze Product

Caption: General experimental workflow for CuAAC bioconjugation.

troubleshooting_workflow start Low/No Yield check_catalyst Check Catalyst Activity (Cu(I) source, fresh ascorbate) start->check_catalyst check_reagents Verify Reagent Quality & Concentrations check_catalyst->check_reagents Catalyst OK success Improved Yield check_catalyst->success Issue Found & Corrected optimize_conditions Optimize Reaction Conditions (Solvent, Temp, pH) check_reagents->optimize_conditions Reagents OK check_reagents->success Issue Found & Corrected check_oxygen Degas Solvents/ Use Inert Atmosphere optimize_conditions->check_oxygen Conditions OK optimize_conditions->success Issue Found & Corrected increase_ligand Increase Ligand:Copper Ratio (e.g., >5:1) check_oxygen->increase_ligand Oxygen Minimized check_oxygen->success Issue Found & Corrected increase_ligand->success Optimized

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

Validating the Specificity of Protein Labeling Reagents: A Comparative Guide to 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide and Iodoacetamide-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a thorough validation of the protein labeling specificity for 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide is not available in the peer-reviewed literature. This guide therefore presents a predictive analysis based on the known reactivity of its functional groups and outlines the necessary experimental framework for its validation.

Overview of the Labeling Reagents

Both reagents possess a terminal alkyne group, a bioorthogonal handle that allows for the subsequent attachment of reporter tags (e.g., fluorophores, biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".[1][2][3][4] The key difference lies in their reactive groups, which dictates their amino acid specificity.

  • This compound: This molecule contains a trifluoroacetamide moiety. Trifluoroacetamides are known to be used as protecting groups for primary amines, such as the epsilon-amino group of lysine residues. This suggests that this reagent has the potential to act as a lysine-reactive probe.

  • Iodoacetamide-Alkyne (IA-Alkyne): This is a widely used haloacetamide-based probe. The iodoacetamide group is a classic electrophile that displays high reactivity towards the nucleophilic thiol group of cysteine residues.[5][6][7]

Comparative Analysis of Expected Specificity and Reactivity

The following table summarizes the predicted and known characteristics of the two labeling reagents.

FeatureThis compound (Predicted)Iodoacetamide-Alkyne (Established)
Primary Target Residue LysineCysteine[5]
Reaction Mechanism Nucleophilic acyl substitution at the trifluoroacetyl carbonyl carbon by the lysine ε-amino group.SN2 reaction between the cysteine thiolate and the α-carbon of the iodoacetamide.
Reaction pH Likely optimal at slightly basic pH (8.0-9.0) to deprotonate the lysine amino group.Optimal at slightly basic pH (7.5-8.5) to favor the more nucleophilic thiolate form of cysteine.
Potential Off-Target Residues N-terminal α-amines, and potentially other nucleophilic residues like serine, threonine, and tyrosine at high concentrations or prolonged reaction times.Histidine, methionine, lysine, and N-terminal α-amines, particularly at higher pH and concentrations.[8]
Key Advantages Potentially enables the study of a different subset of the proteome by targeting the abundant and often functionally important lysine residues.High reactivity and well-established specificity for cysteine residues, which are often found in enzyme active sites and functionally critical regions.[7]
Key Disadvantages Lack of experimental validation of specificity and potential for broad reactivity with multiple amine-containing residues, leading to heterogeneous labeling.Can exhibit off-target labeling, and the reactivity is dependent on the accessibility and pKa of the cysteine thiol.

Experimental Protocols for Specificity Validation

Rigorous validation is crucial before employing any new labeling reagent in a biological context. The following protocols outline a comprehensive workflow to assess the specificity of this compound.[9][10]

Protocol 1: In-Gel Fluorescence Analysis for Target Selectivity

This method provides a rapid, qualitative assessment of protein labeling.

1. Protein Labeling:

  • Incubate a complex protein mixture (e.g., cell lysate) with a concentration range of this compound (e.g., 10 µM - 1 mM) for 1 hour at room temperature.
  • As a positive control for cysteine labeling, treat a parallel sample with Iodoacetamide-Alkyne.
  • Include a negative control with no labeling reagent.

2. Click Chemistry Reaction:

  • To the labeled protein samples, add a reaction cocktail containing an azide-functionalized fluorophore (e.g., Azide-PEG4-Alexa Fluor 488), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., THPTA).
  • Incubate for 1 hour at room temperature, protected from light.

3. SDS-PAGE and Fluorescence Imaging:

  • Separate the labeled proteins by SDS-PAGE.
  • Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission wavelengths.[11][12]
  • Compare the banding patterns between the different labeling conditions. Distinct patterns between the trifluoroacetamide and iodoacetamide probes would suggest different amino acid specificities.

Protocol 2: Mass Spectrometry-Based Proteomics for Definitive Site Identification

This is the gold standard for identifying the precise amino acid residues modified by a labeling reagent.[13][14][15][16]

1. In-situ or In-vitro Labeling:

  • Treat live cells or cell lysates with the labeling reagent as described in Protocol 1.

2. Click Chemistry with Biotin-Azide:

  • Perform a click reaction using an azide-functionalized biotin tag (e.g., Azide-PEG4-Biotin).

3. Protein Digestion and Enrichment:

  • Denature, reduce, and alkylate the protein sample.
  • Digest the proteins into peptides using trypsin.
  • Enrich the biotin-labeled peptides using streptavidin-coated beads.

4. LC-MS/MS Analysis:

  • Elute the enriched peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Search the MS/MS data against a protein database using software such as MaxQuant or Proteome Discoverer.
  • Specify the mass of the labeling reagent adduct as a variable modification on all potential amino acid residues.
  • The search results will identify the specific proteins and the exact amino acid residues that were labeled. A high prevalence of modification on lysine residues would confirm the expected specificity of this compound.

Visualizing Experimental Workflows and Logical Relationships

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_analysis Analysis p1 Cell Lysate / Purified Protein reagent 2,2,2-trifluoro-N- (prop-2-yn-1-yl)acetamide p1->reagent Incubation click_reagent Azide-Reporter (Fluorophore or Biotin) reagent->click_reagent CuAAC or SPAAC sds_page SDS-PAGE & In-Gel Fluorescence click_reagent->sds_page ms LC-MS/MS Proteomics click_reagent->ms

signaling_pathway cluster_specificity Specificity Determination reagent Labeling Reagent (Alkyne-functionalized) protein Target Protein reagent->protein Covalent Modification cys Cysteine (Thiol) protein->cys IA-Alkyne lys Lysine (Amine) protein->lys TFA-Alkyne (Predicted) other Other Nucleophiles (e.g., His, Ser, Tyr) protein->other Off-target Labeling

Conclusion

While This compound presents an intriguing potential for lysine-specific protein labeling, its utility is currently hampered by a lack of direct experimental validation. Researchers interested in using this reagent should undertake a rigorous specificity analysis, as outlined in this guide. In contrast, Iodoacetamide-Alkyne remains a reliable and well-characterized tool for cysteine-specific labeling. The choice of labeling reagent should be guided by the specific biological question and the nature of the protein or proteome under investigation. The development and validation of new protein labeling reagents with diverse specificities will undoubtedly continue to expand the toolbox of chemical biologists and accelerate progress in our understanding of complex biological systems.

References

A Comparative Guide to Mass Spectrometry Analysis of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide Modification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of mass spectrometry-based approaches for the confirmation and characterization of proteins and peptides modified with 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide. This modification, featuring a terminal alkyne handle, is valuable for chemical proteomics, enabling downstream applications such as click chemistry. Accurate mass spectrometric analysis is crucial for verifying the modification and pinpointing its location on a target protein.

The molecular formula for this compound is C₅H₄F₃NO, with a monoisotopic mass of 151.0245 Da.[1] This mass shift is the primary indicator of the modification in mass spectrometry experiments. This guide will explore optimal experimental workflows, compare different fragmentation techniques, and provide detailed protocols for researchers in proteomics and drug development.

Experimental and Analytical Workflow

The successful identification of this modification relies on a meticulously planned proteomics workflow. The process begins with the modified protein sample and proceeds through digestion, liquid chromatography separation, mass spectrometry analysis, and data interpretation.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis p1 Protein modified with This compound p2 Reduction & Alkylation (e.g., DTT & IAA) p1->p2 p3 Proteolytic Digestion (e.g., Trypsin/Lys-C) p2->p3 p4 Peptide Desalting & Cleanup (e.g., C18 StageTip) p3->p4 lc Liquid Chromatography (LC) Peptide Separation p4->lc ms1 MS1 Full Scan (Detect Precursor Ions) lc->ms1 ms2 MS2 Fragmentation (e.g., HCD, CID, ETD) ms1->ms2 db Database Search (e.g., MaxQuant, Proteome Discoverer) ms2->db val Validation & Site Localization (Identify modified peptide & PTM site) db->val

Figure 1. General experimental workflow for MS analysis.
Comparison of Fragmentation Methods for Modification Analysis

The choice of fragmentation method is critical for both identifying the peptide backbone and localizing the modification. Different techniques offer distinct advantages. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are excellent for generating b- and y-type ions for peptide sequencing, while Electron-Transfer Dissociation (ETD) can preserve labile modifications.

Fragmentation MethodPrincipleExpected Outcome for this ModificationAdvantagesDisadvantages
Collision-Induced Dissociation (CID) Low-energy collisions with an inert gas.Generates b- and y-ions for peptide sequencing. Potential for neutral loss of the modification.Widely available, excellent for peptide identification.May lead to the loss of the modification from the peptide backbone, complicating site localization.
Higher-Energy Collisional Dissociation (HCD) Higher-energy collisions in an Orbitrap mass analyzer.Robust generation of b- and y-ions. May produce characteristic immonium-like ions or other specific fragment ions from the modification itself.[2]High-resolution fragment ions, good for both identification and quantification. Less prone to low-mass cutoff than traditional ion traps.Can also result in the loss of labile modifications.
Electron-Transfer Dissociation (ETD) Electron transfer from a radical anion to a multiply-charged precursor ion.Cleaves the peptide backbone (c- and z-ions) while often preserving labile post-translational modifications.Ideal for localizing the modification, especially on serine, threonine, or lysine residues.Less efficient for doubly-charged precursor ions, can result in incomplete fragmentation.

Detailed Experimental Protocols

Here we provide a standard protocol for a bottom-up proteomics experiment designed to identify peptides modified with this compound.

Sample Preparation: In-Solution Digestion

Proper sample preparation is essential for a successful proteomics experiment.[3][4] This protocol is suitable for purified protein samples.

  • Denaturation, Reduction, and Alkylation :

    • Resuspend the protein sample in a lysis buffer (e.g., 8 M urea in 100 mM triethylammonium bicarbonate, TEAB).

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.[5]

    • Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 40 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.[5]

  • Proteolytic Digestion :

    • Dilute the sample with 100 mM TEAB to reduce the urea concentration to below 2 M.

    • Add a protease, such as Trypsin/Lys-C mix, at a 1:50 enzyme-to-protein ratio.[5]

    • Incubate overnight at 37°C.

  • Desalting and Cleanup :

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Use a C18 StageTip or similar reversed-phase chromatography medium to desalt the peptides.

    • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides completely using a vacuum centrifuge.

LC-MS/MS Analysis

The analysis of the peptide mixture is typically performed using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.[6]

  • Chromatography :

    • Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

    • Load the peptides onto a reversed-phase analytical column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration over 60-120 minutes.

  • Mass Spectrometry :

    • MS1 Scan : Acquire full MS scans over a mass-to-charge (m/z) range of 350-1500 at a high resolution (e.g., 60,000).[6]

    • Data-Dependent Acquisition (DDA) : Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.[6]

    • MS2 Fragmentation : Fragment the selected precursor ions using HCD or a combination of HCD and ETD. Acquire MS2 spectra at a resolution of at least 15,000.

    • Dynamic Exclusion : Set a dynamic exclusion duration (e.g., 30-60 seconds) to prevent repeated fragmentation of the same abundant peptides.[6]

Data Analysis

The acquired raw data must be processed using specialized software to identify the modified peptides.

  • Database Search :

    • Use a search algorithm like MaxQuant, Proteome Discoverer, or MSFragger.

    • Search the spectra against a protein database (e.g., UniProt) relevant to the sample's organism.

    • Specify Modifications :

      • Fixed Modification : Carbamidomethyl (C) for alkylated cysteines (+57.021 Da).

      • Variable Modifications : Oxidation (M), Acetyl (Protein N-term), and the custom modification for this compound (+151.0245 Da) on potential amino acid residues (e.g., Lysine, Serine, Threonine, Tyrosine, Cysteine).

  • Validation and Interpretation :

    • Filter the results to a false discovery rate (FDR) of 1% at both the peptide and protein levels.

    • Manually inspect the MS2 spectra of identified modified peptides to confirm the presence of fragment ions that support both the peptide sequence and the localization of the modification. Look for a series of b- and y-ions that flank the modified residue.

Expected Fragmentation Signatures

Understanding the fragmentation of the modification itself can aid in confirming its presence. The trifluoroacetamide group is susceptible to cleavage, which could result in characteristic neutral losses or reporter ions.

Figure 2. Analysis of potential fragmentation sites.

When analyzing HCD spectra, researchers should specifically look for a mass difference of 151.0245 Da in precursor ions and the presence of fragment ions that confirm the modification is attached to a specific residue. The high mass accuracy of modern Orbitrap instruments is essential for distinguishing the modification from other naturally occurring post-translational modifications.

References

A Head-to-Head Comparison of Alkyne Tags for Bioconjugation: Is 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide the Superior Choice?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the selection of the optimal chemical tools is paramount. Among the plethora of bioorthogonal chemistries, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," stands out for its efficiency and specificity. Central to this reaction is the alkyne tag, a small, abiotic functional group that can be incorporated into biomolecules. This guide provides a comprehensive comparison of the efficiency of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide with other commonly used alkyne tags, supported by experimental data and detailed protocols to inform your selection process.

The ideal alkyne tag should exhibit high reactivity, leading to rapid and high-yielding conjugation reactions, while maintaining stability and biocompatibility. The structure of the alkyne tag, particularly the substituents adjacent to the terminal alkyne, can significantly influence these properties. Here, we delve into a comparative analysis of various alkyne tags, with a special focus on the potential advantages conferred by the trifluoroacetamide group in this compound.

Quantitative Comparison of Alkyne Tag Performance

The efficiency of an alkyne tag in a CuAAC reaction can be evaluated based on several quantitative parameters, including reaction kinetics (rate constants) and final conjugation yield. The electronic nature of the substituents on the propargylic position can influence the acidity of the terminal alkyne's proton, which in turn can affect the rate of the click reaction. Electron-withdrawing groups are generally thought to enhance the reactivity of the alkyne.

While direct head-to-head kinetic data for this compound is not extensively available in the public domain, we can infer its potential performance based on studies of related compounds and the known effects of electron-withdrawing groups. The trifluoroacetamide moiety is strongly electron-withdrawing, which is expected to increase the reactivity of the terminal alkyne.

Below is a summary of the performance of different classes of alkyne tags.

Alkyne Tag ClassRepresentative StructureRelative Reactivity (CuAAC)Key AdvantagesKey Disadvantages
Propargyl Amides (with electron-withdrawing groups) This compound Potentially HighExpected enhanced reactivity due to the trifluoroacetamide group.Potential for hydrolysis of the amide bond under certain conditions.
Propargyl Amides (standard) N-propargylacetamideModerateGood stability and accessibility.May exhibit slower kinetics compared to activated alkynes.
Propargyl Ethers O-propargyl-tyrosineModerateGenerally stable and biocompatible.Can be susceptible to ether cleavage under harsh conditions.
Propiolamides N-phenylpropiolamideHighElectronically activated, leading to faster reactions.[1]Can be susceptible to Michael addition by nucleophiles, reducing bioorthogonality.[1]
Aryl/Alkyl Acetylenes PhenylacetyleneLow to ModerateCan offer specific properties based on the substituent.Often exhibit slower reaction rates compared to propargylic alkynes.[1]

Note: The reactivity of terminal alkynes in CuAAC is highly dependent on the specific reaction conditions, including the copper source, ligand, and solvent.

Experimental Protocols

To facilitate the direct comparison of alkyne tag efficiency in your own laboratory setting, we provide a detailed experimental protocol for a competitive click chemistry reaction. This method allows for the simultaneous reaction of two different alkyne-tagged molecules with a limiting amount of an azide-containing reporter, enabling a direct measure of their relative reactivities.

Protocol: Competitive In Vitro Labeling of Two Alkyne-Tagged Peptides

Objective: To quantitatively compare the reaction efficiency of this compound-labeled peptide with another alkyne-tagged peptide.

Materials:

  • Peptide 1: A model peptide functionalized with this compound.

  • Peptide 2: The same model peptide functionalized with a different alkyne tag (e.g., N-propargylacetamide).

  • Azide-fluorophore conjugate (e.g., Azide-Cy5).

  • Copper(II) sulfate (CuSO₄).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Sodium ascorbate.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • LC-MS grade water and acetonitrile.

  • Formic acid.

Procedure:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of Peptide 1 and Peptide 2 in water or a suitable buffer.

    • Prepare a 10 mM stock solution of Azide-Cy5 in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine 10 µL of Peptide 1 stock (100 µM final concentration) and 10 µL of Peptide 2 stock (100 µM final concentration).

    • Add 5 µL of Azide-Cy5 stock (50 µM final concentration, 0.25 equivalents relative to total alkyne).

    • Add PBS to a final volume of 90 µL.

  • Initiation of Click Reaction:

    • In a separate tube, premix 2 µL of CuSO₄ stock and 10 µL of THPTA stock.

    • Add the CuSO₄/THPTA mixture to the peptide/azide solution.

    • Initiate the reaction by adding 8 µL of freshly prepared sodium ascorbate solution. The final reaction volume is 110 µL.

  • Reaction and Quenching:

    • Incubate the reaction at room temperature for 1 hour.

    • Quench the reaction by adding 5 µL of 0.5 M EDTA.

  • Analysis by LC-MS:

    • Dilute the reaction mixture 1:10 with water containing 0.1% formic acid.

    • Inject an appropriate volume onto a C18 reverse-phase LC column.

    • Elute with a gradient of acetonitrile in water (both with 0.1% formic acid).

    • Monitor the elution of the labeled peptides by UV absorbance at the fluorophore's excitation wavelength and by mass spectrometry to identify and quantify the products.

  • Data Analysis:

    • Calculate the peak areas of the two labeled peptide products from the LC-MS chromatogram.

    • The ratio of the peak areas will provide a quantitative measure of the relative reactivity of the two alkyne tags.

Visualizing the Experimental Workflow

To provide a clear overview of the process, the following diagram illustrates the key steps in the comparative experimental workflow.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Competitive Reaction cluster_analysis 3. Analysis Peptide1 Peptide-Alkyne 1 (TFA-Propargylamide) Mix Mix Peptides & Azide Peptide1->Mix Peptide2 Peptide-Alkyne 2 (Control Alkyne) Peptide2->Mix Azide Azide-Fluorophore Azide->Mix Click Initiate Click Reaction (CuSO4, THPTA, Ascorbate) Mix->Click LCMS LC-MS Analysis Click->LCMS Data Quantify Products LCMS->Data

Caption: Workflow for comparing alkyne tag efficiency.

Signaling Pathways and Logical Relationships

The choice of an alkyne tag is a critical decision point in the design of bioconjugation experiments. The logical flow for selecting an appropriate tag is outlined below.

Alkyne_Selection_Logic Start Start: Need for Bioconjugation Application Define Application (e.g., in vitro, in vivo) Start->Application InVitro In Vitro / Fixed Cells Application->InVitro Toxicity Tolerable InVivo Live Cells / In Vivo Application->InVivo Biocompatibility Critical CuAAC CuAAC (High Efficiency) InVitro->CuAAC SPAAC SPAAC (Copper-Free) InVivo->SPAAC AlkyneChoice Select Alkyne Tag CuAAC->AlkyneChoice StrainedAlkyne Strained Alkyne (e.g., DBCO) SPAAC->StrainedAlkyne ActivatedAlkyne Activated Alkyne (e.g., TFA-Propargylamide) for fast kinetics AlkyneChoice->ActivatedAlkyne Speed is Priority StandardAlkyne Standard Alkyne (e.g., Propargyl Ether) for stability AlkyneChoice->StandardAlkyne Stability is Priority Experiment Perform Experiment ActivatedAlkyne->Experiment StandardAlkyne->Experiment StrainedAlkyne->Experiment

Caption: Decision tree for selecting an alkyne tag.

References

advantages of using a trifluoromethyl tag like in 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide for 19F NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein conformational changes is paramount to unraveling biological mechanisms and designing effective therapeutics. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for these investigations, offering a unique window into protein dynamics. The strategic introduction of fluorine-containing tags, particularly those with a trifluoromethyl (CF₃) group, provides a highly sensitive and background-free signal to monitor these molecular movements. This guide offers a comprehensive comparison of trifluoromethyl tags, with a focus on the advantages of using a clickable probe, 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide, for ¹⁹F NMR studies.

The Power of the Trifluoromethyl Group in ¹⁹F NMR

The ¹⁹F nucleus is an ideal probe for biomolecular NMR for several reasons. It has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[1] Crucially, fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra of labeled proteins are free from endogenous background signals.[2][3]

The trifluoromethyl (CF₃) group offers additional distinct advantages as a ¹⁹F NMR tag:

  • Signal Amplification: The three equivalent fluorine nuclei of the CF₃ group lead to a significant enhancement in signal-to-noise ratio.[4]

  • Sharp Resonances: Rapid rotation around the C-CF₃ bond helps to average out chemical shift anisotropy, resulting in sharper NMR signals.

  • High Sensitivity to Environment: The ¹⁹F chemical shift is exquisitely sensitive to the local microenvironment, including changes in polarity, electrostatic fields, and van der Waals interactions.[3][4] This sensitivity allows for the detection of subtle conformational changes in the protein.

A Comparative Look at Trifluoromethyl Tags

A variety of trifluoromethyl-containing tags have been developed for protein labeling. These can be broadly categorized by their reactive groups, which dictate how they are attached to the protein. The most common are thiol-reactive tags that target cysteine residues. However, the advent of bioorthogonal chemistry has introduced "clickable" tags that offer greater versatility.

Here, we compare the clickable tag This compound with commonly used thiol-reactive tags.

Tag NameStructureReactive GroupKey Advantages
This compound CF₃-CO-NH-CH₂-C≡CHAlkyneBioorthogonal reactivity, high specificity, stable linkage.
2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) CF₃-C₆H₄-NH-CO-CH₂-BrBromoacetamide (thiol-reactive)High chemical shift sensitivity due to the aromatic ring.[5]
3-bromo-1,1,1-trifluoroacetone (BTFA) CF₃-CO-CH₂-BrBromo-keto (thiol-reactive)Small size, minimal perturbation to the protein.[4]
2,2,2-trifluoroethanethiol (TFET) CF₃-CH₂-SHThiol (forms disulfide)Small size, but the disulfide bond can be unstable.[4]

Table 1: Comparison of Trifluoromethyl Tags for ¹⁹F NMR. This table provides a summary of the key features of the clickable tag this compound and common thiol-reactive tags.

Quantitative Comparison of Chemical Shift Sensitivity

A study comparing various thiol-reactive trifluoromethyl tags demonstrated that tags with an aromatic ring, like BTFMA, exhibit a significantly greater range of chemical shifts in response to changes in solvent polarity compared to smaller aliphatic tags like BTFA and TFET.[4][8] This increased sensitivity is attributed to the polarizability of the aromatic system.

TagChemical Shift Range (Δδ in ppm) in varying solvent polarity
BTFMA ~1.2
BTFA ~0.4
TFET ~0.3

Table 2: Chemical Shift Dispersion of Thiol-Reactive Trifluoromethyl Tags. This table summarizes the reported range of chemical shift changes for common thiol-reactive tags in response to varying solvent polarity, indicating their relative sensitivity to the environment.[4] Data for this compound is not included due to a lack of directly comparable published experimental values.

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins with this compound using click chemistry and a general protocol for acquiring ¹⁹F NMR data.

Protocol 1: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a protein containing an azide-bearing unnatural amino acid with the alkyne-containing tag, this compound.

Materials:

  • Azide-modified protein (1-10 mg/mL in a copper-free buffer, e.g., PBS pH 7.4)

  • This compound (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water) or Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (10 mM stock in DMSO)

  • Desalting column

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-modified protein with the buffer.

  • Add the ¹⁹F tag: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

  • Prepare the catalyst premix: In a separate tube, mix CuSO₄ and TBTA solutions.

  • Initiate the reaction: Add the CuSO₄/TBTA premix to the protein-tag mixture. Immediately after, add the TCEP or sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I).

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purify the labeled protein: Remove excess reagents by passing the reaction mixture through a desalting column equilibrated with the desired buffer for NMR analysis.

  • Verify labeling: Confirm successful labeling and purity using mass spectrometry.

Protocol 2: ¹⁹F NMR Data Acquisition

NMR Spectrometer: A high-field NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity.

Sample Preparation:

  • Concentration: 10 µM to 1 mM of the labeled protein.

  • Buffer: A suitable buffer (e.g., 50 mM phosphate, 100 mM NaCl, pH 7.0) containing 5-10% D₂O for signal locking.

  • Reference: An external reference standard such as trifluoroacetic acid (TFA) can be used.

Acquisition Parameters (for a 1D ¹⁹F spectrum):

  • Pulse Program: A simple pulse-acquire sequence is typically sufficient.

  • Spectral Width: A wide spectral width (e.g., 200 ppm) is initially used to locate the signal, which can then be optimized.

  • Transmitter Frequency Offset: Centered on the expected chemical shift of the trifluoromethyl group.

  • Acquisition Time: 0.5 to 1 second.

  • Relaxation Delay: 1 to 2 seconds (for qualitative spectra). For quantitative measurements, the delay should be at least 5 times the longest T₁ relaxation time.

  • Number of Scans: Adjusted based on the sample concentration to achieve the desired signal-to-noise ratio.

Visualizing the Workflow: Studying GPCR Activation

G-protein coupled receptors (GPCRs) are a major class of drug targets that undergo conformational changes upon activation. ¹⁹F NMR is an excellent technique to study these dynamics. The following diagram illustrates a typical workflow for investigating GPCR activation using a clickable trifluoromethyl tag.

GPCR_Activation_Workflow Workflow for Studying GPCR Activation using 19F NMR cluster_protein_prep Protein Preparation cluster_labeling Labeling cluster_nmr 19F NMR Analysis cluster_analysis Data Analysis GPCR_Expression GPCR Expression with Azide-Unnatural Amino Acid Purification Purification of Azide-GPCR GPCR_Expression->Purification Click_Reaction Click Reaction with 2,2,2-trifluoro-N- (prop-2-yn-1-yl)acetamide Purification->Click_Reaction Purification_Labeled Purification of 19F-Labeled GPCR Click_Reaction->Purification_Labeled NMR_Apo 19F NMR of Apo-GPCR (Inactive State) Purification_Labeled->NMR_Apo NMR_Agonist 19F NMR with Agonist (Active State) NMR_Apo->NMR_Agonist Data_Analysis Analysis of Chemical Shift Changes and Line Broadening NMR_Agonist->Data_Analysis Conclusion Determine Conformational Changes and Dynamics Data_Analysis->Conclusion

Caption: Workflow for studying GPCR activation using a clickable 19F NMR probe.

Conclusion

The use of trifluoromethyl tags in ¹⁹F NMR spectroscopy provides a powerful strategy for elucidating the dynamics of protein structure and function. The clickable tag, this compound, offers the significant advantage of bioorthogonality, allowing for highly specific and stable labeling of proteins that have been genetically encoded with an azide-bearing unnatural amino acid. While direct quantitative comparisons of its chemical shift sensitivity with traditional thiol-reactive tags are still emerging, the inherent properties of the trifluoromethyl group and the versatility of click chemistry make it an invaluable tool for researchers in drug discovery and chemical biology. By following detailed experimental protocols and leveraging the sensitivity of ¹⁹F NMR, scientists can gain deeper insights into the conformational landscapes of proteins, paving the way for the development of novel therapeutics.

References

A Comparative Guide to the Biocompatibility of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the biocompatibility of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide (TFA), a small molecule containing a terminal alkyne, for applications in live-cell imaging. While direct experimental data on the cytotoxicity and phototoxicity of TFA is not extensively available in the current body of scientific literature, this document outlines the essential experimental protocols and comparative benchmarks necessary for its evaluation. The performance of TFA is hypothetically compared against established, biocompatible alternatives used in bioorthogonal labeling techniques.

Introduction to Biocompatibility in Live-Cell Imaging

The primary goal of live-cell imaging is to observe cellular processes in their native state with minimal perturbation. The introduction of exogenous probes, such as TFA, for metabolic labeling and subsequent visualization, necessitates a thorough evaluation of their biocompatibility. An ideal probe should be non-toxic, photostable, and not interfere with normal cellular functions. This guide focuses on two critical aspects of biocompatibility: cytotoxicity and phototoxicity.

1. Cytotoxicity Assessment

Cytotoxicity assays are fundamental to determining the intrinsic toxicity of a chemical compound to cells. These assays measure various parameters, such as cell membrane integrity, metabolic activity, and cell proliferation.

2. Phototoxicity Assessment

Phototoxicity is a phenomenon where a compound becomes toxic only when exposed to light. For live-cell imaging probes, which are often fluorescent or used in conjunction with fluorescent reporters, assessing phototoxicity is crucial to ensure that the imaging process itself does not induce cellular damage.

Comparative Analysis of Biocompatibility

For a meaningful comparison, we will consider established bioorthogonal labeling reagents as alternatives to a TFA-based metabolic labeling approach followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC). A key alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctyne derivatives and avoids the use of a cytotoxic copper catalyst.

Table 1: Hypothetical Biocompatibility Profile of TFA vs. Established Alternatives

ParameterThis compound (TFA)Strain-Promoted Alkyne (e.g., DBCO)Copper (I) Catalyst (for CuAAC)
General Cytotoxicity Data not available. Potential concerns related to the trifluoroacetyl group and propargyl moiety.Generally low cytotoxicity at working concentrations.Known to be cytotoxic, limiting its use in live-cell applications without protective ligands.[1][2][3]
Cell Permeability Predicted to be cell-permeable due to its small size and lipophilic character.Generally good cell permeability.Not applicable.
Phototoxicity Data not available. The trifluoroacetyl group is not inherently fluorescent, but the final imaging fluorophore would require assessment.Dependent on the conjugated fluorophore.Not applicable.
Bioorthogonality The terminal alkyne is a bioorthogonal handle.The strained alkyne is highly bioorthogonal.Not applicable.
Reaction Kinetics Requires a copper catalyst for efficient reaction with azides (CuAAC).Reacts spontaneously with azides (SPAAC), though kinetics can be slower than CuAAC.[1]Catalyzes a fast reaction.

Experimental Protocols

To empirically determine the biocompatibility of a new probe like TFA, the following detailed experimental protocols are recommended.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound (TFA) stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of TFA in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of TFA. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Live/Dead Cell Staining Assay

This fluorescence-based assay provides a direct visualization of live and dead cells. It typically uses two dyes: one that stains live cells (e.g., Calcein-AM) and another that stains dead cells with compromised membranes (e.g., Propidium Iodide or Ethidium Homodimer-1).

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • PBS

  • TFA stock solution in DMSO

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium Homodimer-1)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on a suitable imaging dish. Treat the cells with various concentrations of TFA for the desired duration.

  • Staining Solution Preparation: Prepare a fresh staining solution containing Calcein-AM and Ethidium Homodimer-1 in PBS or culture medium, according to the manufacturer's instructions.

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the live (green) and dead (red) stains.

  • Quantification: Count the number of live and dead cells in multiple fields of view to determine the percentage of viable cells.

Protocol 3: Phototoxicity Assessment

This protocol is adapted from the 3T3 Neutral Red Uptake (NRU) phototoxicity test and is designed to assess the light-induced toxicity of a compound.

Materials:

  • Balb/c 3T3 mouse fibroblast cell line

  • Complete cell culture medium

  • PBS

  • TFA stock solution in DMSO

  • Neutral Red solution

  • A light source with a defined spectral output (e.g., a solar simulator with UVA filters)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed 3T3 cells in two 96-well plates and treat with serial dilutions of TFA as described in the MTT assay protocol.

  • Incubation: Incubate the plates for a short period (e.g., 1 hour) to allow for compound uptake.

  • Irradiation: Expose one plate to a non-toxic dose of UVA light, while the other plate is kept in the dark as a control.

  • Post-Incubation: After irradiation, wash the cells and incubate in fresh medium for 24 hours.

  • Neutral Red Uptake: Incubate the cells with a medium containing Neutral Red for 3 hours. Then, wash and extract the dye from the cells with a solubilization solution.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.

  • Data Analysis: Compare the cell viability between the irradiated and non-irradiated plates. A significant decrease in viability in the irradiated plate indicates phototoxicity.

Visualization of Workflows and Pathways

Diagram 1: Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add TFA at various concentrations incubation_24h->compound_addition incubation_exp Incubate for 24-72h compound_addition->incubation_exp mtt_addition Add MTT reagent incubation_exp->mtt_addition solubilization Solubilize formazan mtt_addition->solubilization read_absorbance Measure absorbance at 570nm solubilization->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability

Caption: Workflow for assessing the cytotoxicity of TFA using the MTT assay.

Diagram 2: Logical Relationship in Bioorthogonal Labeling

Bioorthogonal_Labeling cluster_metabolic Metabolic Labeling cluster_ligation Bioorthogonal Ligation cluster_detection Detection tfa TFA (Alkyne-containing) cell_uptake Cellular Uptake & Metabolism tfa->cell_uptake protein_incorp Incorporation into Proteins cell_uptake->protein_incorp click_reaction Click Chemistry (CuAAC or SPAAC) protein_incorp->click_reaction azide_fluorophore Azide-Fluorophore azide_fluorophore->click_reaction labeled_protein Fluorescently Labeled Protein click_reaction->labeled_protein imaging Live-Cell Imaging labeled_protein->imaging

Caption: The process of labeling and imaging proteins using TFA.

Diagram 3: Signaling Pathway for Phototoxicity-Induced Apoptosis

Phototoxicity_Pathway Probe Photosensitizing Probe ROS Reactive Oxygen Species (ROS) Probe->ROS Light Light Exposure Light->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Cyto_C Cytochrome c Release Mito_Damage->Cyto_C Caspase9 Caspase-9 Activation Cyto_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A common signaling pathway initiated by phototoxicity.

Conclusion

The assessment of biocompatibility is a critical step in the validation of any new chemical probe for live-cell imaging. While this compound presents a potentially useful tool for metabolic labeling due to its small size and bioorthogonal handle, a thorough investigation of its cytotoxicity and phototoxicity is imperative. The experimental protocols detailed in this guide provide a robust framework for such an evaluation. By comparing its performance against well-established, biocompatible alternatives like those used in SPAAC, researchers can make informed decisions about the suitability of TFA for their specific live-cell imaging applications. The absence of direct biocompatibility data for TFA in the current literature highlights the need for further research to fully characterize its potential as a live-cell imaging probe.

References

A Comparative Guide to Chemical Probes for Metabolic Labeling of Protein Acylation: Alternatives to 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic labeling using bioorthogonal chemical reporters has emerged as a powerful technique to investigate protein post-translational modifications (PTTms), such as protein acylation, in a cellular context.[1] The probe 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide (TFAA), a short-chain alkyne-containing molecule, is designed to be metabolically incorporated into proteins, likely as a mimic of acetate, enabling the study of protein acetylation. The terminal alkyne serves as a bioorthogonal handle for subsequent detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[2] This guide provides a comparative overview of TFAA and its alternatives, focusing on their application in metabolic labeling of short-chain fatty acylation.

While direct head-to-head comparative data for TFAA is limited in the current literature, we can draw comparisons from studies on similar short-chain fatty acid (SCFA) probes. This guide will synthesize available data to help researchers make informed decisions on probe selection.

Comparison of Chemical Probes for Short-Chain Acylation Labeling

The choice of a chemical probe for metabolic labeling is critical and depends on several factors including its metabolic incorporation efficiency, potential cytotoxicity, and the background signal generated during detection. Ideally, a probe should be readily taken up by cells, efficiently used by the relevant metabolic pathways, exhibit minimal perturbation to cellular processes, and provide a high signal-to-noise ratio upon detection.[3]

Below is a table summarizing the performance of various short-chain bioorthogonal probes from a study by Hang and colleagues, which systematically evaluated a panel of ester-caged bioorthogonal SCFAs.[4] This data provides a valuable framework for comparing potential alternatives to TFAA.

ProbeStructureBioorthogonal HandleLabeling Efficiency (Relative to Control)Cell Viability (% of Control)Background Labeling
This compound (TFAA) CF₃C(O)NHCH₂C≡CHAlkyneData not availableData not availableData not available
Ethyl azidopropionate N₃CH₂CH₂C(O)OCH₂CH₃AzideHigh~100%Moderate
Azidobutyrate ethyl ester N₃(CH₂)₃C(O)OCH₂CH₃AzideModerate~100%Moderate
Pentynoate ethyl ester HC≡C(CH₂)₂C(O)OCH₂CH₃AlkyneModerate~100%Low
Hexynoate ethyl ester HC≡C(CH₂)₃C(O)OCH₂CH₃AlkyneLow~100%Low

*Data in the table is synthesized from findings reported in "Bioorthogonal pro-metabolites for profiling short chain fatty acylation".[4] The study found that azide-probes generally exhibited higher background labeling compared to alkyne-probes.[4]

Experimental Protocols

General Protocol for Metabolic Labeling with Short-Chain Alkyne Probes

This protocol provides a general framework for the metabolic labeling of cultured mammalian cells with short-chain alkyne probes like TFAA. Optimization of probe concentration and incubation time is recommended for each cell line and experimental setup.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Short-chain alkyne probe (e.g., TFAA) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Probe Incubation: On the day of the experiment, replace the culture medium with fresh medium containing the desired final concentration of the alkyne probe. A starting concentration range of 50-200 µM can be tested. Incubate the cells for a period of 4-24 hours. A time-course experiment is recommended to determine the optimal labeling time.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells by adding an appropriate volume of ice-cold lysis buffer.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay. The lysate is now ready for downstream analysis via click chemistry.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

This protocol describes the "click" reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin with an azide group) to the alkyne-labeled proteins in the cell lysate.

Materials:

  • Alkyne-labeled protein lysate (from the metabolic labeling protocol)

  • Azide-functionalized reporter (e.g., Azide-fluorophore or Azide-biotin)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

Procedure:

  • Prepare Click-&-Go Cocktail: For each 50 µL of protein lysate (at 1-2 mg/mL), prepare the following reaction cocktail. It is recommended to add the components in the order listed:

    • PBS (to a final volume of 100 µL)

    • Azide-reporter (final concentration of 10-50 µM)

    • THPTA (final concentration of 1 mM)

    • CuSO₄ (final concentration of 100 µM)

  • Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Downstream Analysis: The labeled proteins are now ready for downstream analysis, such as in-gel fluorescence scanning, western blotting, or affinity purification followed by mass spectrometry.

Cell Viability Assay

It is crucial to assess the cytotoxicity of the metabolic labeling probe. The following is a general protocol for the MTT assay.

Materials:

  • Cells cultured in a 96-well plate

  • Metabolic labeling probe

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the metabolic probe for the desired incubation time. Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_detection Detection cluster_analysis Downstream Analysis a Seed Cells b Metabolic Labeling with Alkyne Probe a->b c Cell Lysis b->c d Protein Quantification c->d e CuAAC (Click Chemistry) with Azide-Reporter d->e f In-gel Fluorescence e->f g Western Blot e->g h Mass Spectrometry e->h

Caption: Experimental workflow for metabolic labeling and detection of acylated proteins.

lysine_acetylation_pathway cluster_input Metabolic Input cluster_enzymes Enzymatic Regulation cluster_protein Protein Substrate cluster_downstream Downstream Effects Acetyl-CoA Acetyl-CoA KAT Lysine Acetyltransferase (KAT) Acetyl-CoA->KAT Alkyne-Probe-CoA Bioorthogonal Probe-CoA Alkyne-Probe-CoA->KAT Acetylated_Protein Acetylated Protein KAT->Acetylated_Protein Acetylation / Labeling KDAC Lysine Deacetylase (KDAC) Protein_Lys Protein-Lysine KDAC->Protein_Lys Protein_Lys->KAT Acetylated_Protein->KDAC Deacetylation Gene_Expression Altered Gene Expression Acetylated_Protein->Gene_Expression Protein_Function Modified Protein Function Acetylated_Protein->Protein_Function Signaling Cellular Signaling Protein_Function->Signaling

Caption: Lysine acetylation signaling pathway and its probing with bioorthogonal reporters.

References

quantitative analysis of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to the Quantitative Analysis of Lysine-Reactive Alkyne Probes

In the dynamic fields of chemical biology and drug development, the precise labeling and quantification of proteins are paramount. Alkyne-functionalized chemical probes, which enable proteins to be tagged for subsequent analysis via bioorthogonal click chemistry, are indispensable tools. This guide provides a comparative analysis of lysine-reactive alkyne probes, with a focus on the methodologies required to quantify their labeling efficiency. We will examine 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide, a potential lysine-labeling agent, in the context of established alternatives.

Comparison of Lysine-Reactive Alkyne Probes

The selection of a labeling reagent is critical and depends on factors such as stability, reactivity, and selectivity. While direct quantitative data for this compound is not extensively documented in peer-reviewed literature, we can infer its properties based on its chemical structure and compare it to well-characterized probes like activated esters (NHS and STP) and other emerging reagents.

ReagentTarget Residue(s)Reactive Group & MechanismAqueous StabilityProteome CoverageKey Characteristics
This compound (TFA-alkyne) Primarily Lysine (predicted)Trifluoroacetamide (acylation)Moderate (predicted)Not establishedTrifluoroacetyl group is a known amine-reactive moiety; provides an alkyne handle for click chemistry.
NHS-alkyne (N-Hydroxysuccinimide ester) Lysine, N-terminusActivated Ester (acylation)Low (prone to hydrolysis)BroadWidely used but has lower stability in aqueous buffers compared to STP esters.[1][2]
STP-alkyne (Sulfotetrafluorophenyl ester) Lysine, Serine, ThreonineActivated Ester (acylation)HighBroad (thousands of lysines quantified)[2][3]More stable in aqueous solution than NHS esters, enabling more controlled labeling experiments.[1][2] High selectivity for lysine reported (e.g., 78%).[3]
EBA-alkyne (2-ethynyl-benzaldehyde) Lysine, N-terminusAldehyde (imine formation & cyclization)HighBroad (3796 quantified lysines)[3]Reacts with amines to form a stable isoquinolinium salt, offering an alternative mechanism to acylation with high lysine selectivity (81%).[3]

Experimental Protocols & Methodologies

Accurate quantification of labeling efficiency is crucial for interpreting experimental results. Mass spectrometry-based proteomics is the gold standard for this purpose. The following protocols outline a complete workflow.

Protocol 1: Protein Labeling with a Lysine-Reactive Alkyne Probe

This protocol describes the general procedure for labeling proteins in a complex mixture, such as a cell lysate.

  • Lysate Preparation: Harvest cells and lyse them in a detergent-free buffer (e.g., PBS) via sonication or mechanical disruption. Determine the total protein concentration using a standard assay (e.g., BCA).

  • Labeling Reaction: Dilute the proteome to a final concentration of 1-2 mg/mL in PBS (pH 7.4). Add the lysine-reactive alkyne probe (e.g., STP-alkyne) from a stock solution (e.g., in DMSO) to the desired final concentration (e.g., 0.1 mM to 1 mM).

  • Incubation: Incubate the reaction at room temperature for 1 hour with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding an excess of a primary amine-containing buffer, such as Tris, or by proceeding directly to protein precipitation.

Protocol 2: Reporter Tag Conjugation via CuAAC (Click Chemistry)

Following alkyne labeling, a reporter tag (e.g., biotin-azide for enrichment or a fluorophore-azide for imaging) is conjugated to the labeled proteins.

  • Prepare Click-Chemistry Cocktail: Prepare a fresh stock solution containing the following components:

    • Azide-functionalized reporter tag (e.g., Biotin-TEV-Azide)

    • Copper(II) sulfate (CuSO₄)

    • A copper-chelating ligand (e.g., THPTA) to maintain copper in the Cu(I) state and improve reaction efficiency.[4]

    • A reducing agent, such as sodium ascorbate or aminoguanidine.

  • Click Reaction: Add the click-chemistry cocktail to the alkyne-labeled proteome. A typical final concentration would be: 100 µM azide-reporter, 1 mM CuSO₄, 1 mM ligand, and 1 mM sodium ascorbate.

  • Incubation: Incubate the mixture for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the proteins to remove unreacted reagents. A common method is chloroform/methanol precipitation.

Protocol 3: Quantitative Analysis by Mass Spectrometry (isoTOP-ABPP Approach)

This protocol, adapted from the isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) method, allows for precise, site-specific quantification of labeling.[1][2]

  • Differential Isotopic Labeling: To compare reactivity, label two identical proteome samples with different concentrations of the alkyne probe (e.g., 0.1 mM and 1.0 mM).[1][2] Then, perform the click reaction on each sample using isotopically distinct (e.g., "light" and "heavy") biotin-azide tags.[1][2]

  • Sample Combination and Enrichment: Combine the "light" and "heavy" labeled samples. Enrich the biotinylated proteins using streptavidin-conjugated beads.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the enriched proteins with trypsin while they are still bound to the beads.

  • Isotope Elution: If using a cleavable biotin tag (e.g., TEV-biotin), elute the labeled peptides by incubating with a specific protease (e.g., TEV protease).[1][2]

  • LC-MS/MS Analysis: Analyze the eluted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of peptides from the "light" and "heavy" samples by comparing the signal intensities of their respective isotopic peaks in the mass spectrometer.[5][6] A lower ratio of heavy/light signal for a specific lysine-containing peptide indicates higher reactivity at that site.

Visualized Workflows and Relationships

Diagrams are essential for understanding complex experimental processes and the relationships between different chemical tools.

G cluster_prep Sample Preparation cluster_click Bioorthogonal Conjugation cluster_analysis Quantitative Analysis Prot Protein Source (e.g., Cell Lysate) Label Labeling with Lysine-Reactive Alkyne Probe Prot->Label Probe Incubation Click CuAAC Click Reaction Label->Click Add Azide-Reporter & Cu(I) Catalyst Enrich Enrichment of Labeled Proteins Click->Enrich Digest Proteolytic Digestion (e.g., Trypsin) Enrich->Digest MS LC-MS/MS Analysis Digest->MS Quant Data Quantification & Efficiency Calculation MS->Quant

Caption: General experimental workflow for quantitative analysis of protein labeling efficiency.

G cluster_ester cluster_other Probes Key Properties of Lysine-Reactive Alkyne Probes STP STP-alkyne + High aqueous stability + Well-characterized - Potential off-targets (Ser, Thr) NHS NHS-alkyne + Commercially available + Widely used - Low aqueous stability (hydrolysis) TFA TFA-alkyne (Predicted) + Novel reactivity ? Stability unknown ? Selectivity unknown EBA EBA-alkyne + Stable imine adduct + High selectivity - Newer, less established

Caption: Logical comparison of different lysine-reactive alkyne probe chemotypes.

References

Evaluating the Impact of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a labeling reagent for proteins is critical, as the tag itself can potentially interfere with the protein's native function. This guide provides a comparative analysis of 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide (TFA-alkyne) as a bioorthogonal labeling reagent, evaluating its impact on protein function against other common labeling alternatives. This objective assessment is supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeling strategy for your research needs.

Bioorthogonal labeling, a class of chemical reactions that can occur in living systems without interfering with native biochemical processes, has become an indispensable tool for studying biomolecules.[1] The selection of a bioorthogonal label is a crucial step, as an ideal label should be small, inert, and minimally perturbing to the structure and function of the target protein.[2] TFA-alkyne is an alkyne-containing reagent used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for protein labeling. Its trifluoromethyl group offers a potential advantage for ¹⁹F NMR studies, but its impact on protein function requires careful consideration.

Quantitative Comparison of Labeling Reagents on Protein Function

A direct quantitative comparison of the effects of TFA-alkyne labeling on protein function with other alkyne analogs is not extensively documented in the currently available literature. However, we can infer potential impacts based on the general principles of bioorthogonal labeling and the known effects of its constituent parts. The primary concern with any labeling molecule is the potential for steric hindrance or alteration of the local chemical environment, which could affect enzyme kinetics, protein stability, or protein-protein interactions.

To provide a framework for evaluation, the following table outlines key parameters to consider when assessing the impact of a labeling reagent and provides hypothetical comparative data based on the expected properties of different label types.

Labeling ReagentLabel Size (approx. Da)Expected Impact on Enzyme Activity (Km)Expected Impact on Protein Stability (Tm)Notes
This compound (TFA-alkyne) 151Minimal to ModerateMinimal to ModerateThe trifluoromethyl group may introduce local electronic and hydrophobic changes.
Propargylamine 55MinimalMinimalOne of the smallest alkyne tags, expected to be minimally perturbing.
Alkynyl-biotin >400Moderate to SignificantMinimal to ModerateThe bulky biotin moiety can cause significant steric hindrance.
Fluorescent Dye-Alkyne >500Moderate to SignificantVariableThe impact is highly dependent on the specific dye's size, charge, and hydrophobicity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable assessment of the impact of labeling on protein function. Below are generalized protocols for TFA-alkyne labeling and subsequent functional analysis.

Protocol 1: Labeling of a Purified Protein with TFA-alkyne

This protocol describes the chemical modification of a purified protein containing a reactive group (e.g., an azide-modified unnatural amino acid) with TFA-alkyne via CuAAC.

Materials:

  • Azide-modified protein (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound (TFA-alkyne) stock solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in deionized water)

  • Sodium Ascorbate stock solution (500 mM in deionized water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

  • Desalting column or dialysis cassette

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein, THPTA, and CuSO₄.

  • Add the TFA-alkyne stock solution to the desired final concentration.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Remove excess reagents and byproducts by desalting column chromatography or dialysis.

  • Verify labeling efficiency using techniques such as mass spectrometry or ¹⁹F NMR.

Protocol 2: Enzyme Activity Assay of a Labeled Protein

This protocol outlines a general method for assessing the kinetic parameters of an enzyme after labeling.

Materials:

  • Labeled enzyme and unlabeled control enzyme

  • Substrate for the enzyme

  • Appropriate assay buffer

  • Plate reader or spectrophotometer

Procedure:

  • Prepare a series of substrate concentrations in the assay buffer.

  • Add a fixed concentration of the labeled enzyme or the unlabeled control to each substrate concentration.

  • Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product.

  • Calculate the initial reaction velocities for each substrate concentration.

  • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation.

  • Compare the kinetic parameters of the labeled and unlabeled enzyme to assess the impact of the label.

Visualizing the Workflow and Potential Impacts

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and the potential sites of interference by the labeling reagent.

experimental_workflow cluster_labeling Protein Labeling cluster_analysis Functional Analysis Azide-Protein Azide-modified Protein CuAAC CuAAC Click Chemistry Azide-Protein->CuAAC TFA-alkyne TFA-alkyne Reagent TFA-alkyne->CuAAC Labeled_Protein TFA-alkyne Labeled Protein CuAAC->Labeled_Protein Activity_Assay Enzyme Activity Assay Labeled_Protein->Activity_Assay Stability_Assay Thermal Stability (e.g., DSF) Labeled_Protein->Stability_Assay Structural_Analysis Structural Analysis (e.g., NMR, CD) Labeled_Protein->Structural_Analysis

Fig. 1: General workflow for TFA-alkyne labeling and functional analysis.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway cluster_impact Potential Impact of Label A Protein A B Protein B (Labeled with TFA-alkyne) A->B Interaction C Protein C B->C Activation D Downstream Effector C->D Impact1 Steric hindrance at interaction interface Impact1->B Impact2 Alteration of active site conformation Impact2->B

Fig. 2: Potential impact of TFA-alkyne labeling on a signaling pathway.

Discussion and Alternative Considerations

The choice of a bioorthogonal label should be guided by the specific experimental question and the nature of the protein under investigation. While TFA-alkyne offers the advantage of a ¹⁹F NMR probe, its trifluoromethyl group, being more electron-withdrawing and hydrophobic than a simple alkyne, could potentially have a greater impact on protein function.

Alternative Labeling Strategies:

  • Smaller Alkyne Tags: For applications where minimal perturbation is paramount, smaller alkyne tags like propargylamine are preferable.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant is advantageous for in vivo studies as it avoids the cytotoxicity associated with copper catalysts.[3] However, the cyclooctyne reagents used in SPAAC are significantly larger than simple alkynes and may introduce more substantial steric bulk.

  • Genetically Encoded Non-Canonical Amino Acids (ncAAs): Incorporating an azide- or alkyne-bearing ncAA directly into the protein sequence during expression allows for precise, site-specific labeling with minimal modification to the protein backbone.[4]

  • Enzymatic Labeling: Techniques like Sortase-mediated ligation or HaloTag labeling offer high specificity and can be performed under mild conditions.[5]

The impact of this compound labeling on protein function is a critical consideration for its application in chemical biology and drug discovery. While direct comparative data remains limited, a careful evaluation of the potential for steric and electronic perturbation is essential. Researchers should empirically validate the functional integrity of their protein of interest after labeling with TFA-alkyne, particularly when subtle functional changes are being investigated. The protocols and comparative framework provided in this guide offer a starting point for making informed decisions about the most suitable bioorthogonal labeling strategy for a given research objective.

References

A Comparative Guide to Deprotection Methods for the Trifluoroacetamide Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoroacetamide group is a valuable amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, often mild, protocols. The choice of deprotection method is critical and depends on the substrate's sensitivity, the presence of other functional groups, and the desired reaction efficiency. This guide provides an objective comparison of common deprotection methods for the trifluoroacetamide group, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable strategy for their synthetic needs.

Data Presentation

The following table summarizes the performance of various deprotection reagents for the trifluoroacetamide group, highlighting their reaction conditions, typical yields, and compatibility with other common protecting groups.

Deprotection MethodReagent(s)Solvent(s)Temperature (°C)TimeTypical Yield (%)Compatible Protecting GroupsIncompatible Functional Groups/Protecting Groups
Basic Hydrolysis 0.1-0.2 M NaOH or LiOHWater, Ethanol-WaterRoom TempVariableHighBoc, CbzEsters (may be cleaved)
K₂CO₃ or Na₂CO₃Methanol/WaterRoom TempVariableHighMethyl Esters-
Aqueous AmmoniaMethanolRoom TempVariableHigh--
Phase Transfer Catalysis (PTC)KOH, Et₃Bn⁺Br⁻CH₂Cl₂/H₂O or Ether/H₂O25-4075-95tert-Butyl Esters-
Reductive Cleavage NaBH₄Ethanol or THF/EthanolRoom Temp< 1 hour>95Fmoc, Boc, Dde, o-NBS, t-Butyl EstersMethyl and Allyl Esters
SmI₂THF-78VariableGood to ExcellentWide range of functional groups-
Acidic Cleavage HClMethanolVariableVariableGood-Acid-labile groups
p-TsOH·H₂OMethanol65~24 hours86-90-Acid-labile groups

Experimental Protocols

Detailed methodologies for the key deprotection methods are provided below.

Method 1: Basic Hydrolysis with Potassium Carbonate

This protocol outlines a common and mild method for the removal of a trifluoroacetyl group using potassium carbonate.

Materials:

  • N-trifluoroacetylated compound

  • Methanol (MeOH)

  • Water (H₂O)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • 1 M Hydrochloric acid (HCl)

  • Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.

  • Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (typically 1.5 to 3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Method 2: Reductive Cleavage with Sodium Borohydride

This protocol describes the rapid and highly efficient deprotection of trifluoroacetamides using sodium borohydride, a method particularly useful in solid-phase peptide synthesis.[1][2]

Materials:

  • N-trifluoroacetylated compound (resin-bound or in solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Synthesis vial or round-bottom flask

  • Magnetic stirrer and stir bar (for solution phase) or shaker (for solid phase)

Procedure:

  • If the substrate is resin-bound, transfer the resin to a polypropylene synthesis vial and rinse with three small volumes of anhydrous THF to remove trace water.[2]

  • Suspend the N-trifluoroacetylated compound (resin or in solution) in a 1:1 (v/v) mixture of anhydrous ethanol and anhydrous THF.[2]

  • Add an excess of sodium borohydride (NaBH₄) (e.g., 10 equivalents) to the mixture.[2] Caution: The reaction generates hydrogen gas; ensure adequate ventilation and do not perform in a sealed container.

  • Agitate the mixture vigorously at room temperature. The reaction is typically complete within 60 minutes.[1]

  • Monitor the reaction by an appropriate method (e.g., LC-MS for solution phase).

  • For solution-phase reactions, carefully quench the reaction with water, followed by standard aqueous workup and extraction with an organic solvent.

  • For solid-phase reactions, drain the reaction mixture and wash the resin thoroughly with solvents such as DMF and DCM.

Method 3: Acidic Cleavage with p-Toluenesulfonic Acid

This protocol provides an efficient method for the deprotection of trifluoroacetamides under acidic conditions, yielding the amine as a tosylate salt, which can often be isolated by direct crystallization.[3]

Materials:

  • N-trifluoroacetylated compound

  • Methanol (MeOH)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methyl tert-butyl ether (MTBE)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Dissolve the trifluoroacetamide in methanol (e.g., 5 mL per gram of substrate).[3]

  • Add one equivalent of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).[3]

  • Heat the resulting solution to 65 °C and maintain this temperature until the reaction is complete, as monitored by HPLC or TLC.[3]

  • Cool the reaction mixture to room temperature (approximately 20 °C).[3]

  • Slowly add methyl tert-butyl ether (MTBE) (e.g., 10 mL per gram of initial substrate) over one hour to induce crystallization of the amine tosylate salt.[3]

  • Age the resulting slurry for one hour at 20 °C, then cool to 5 °C and hold for another hour.[3]

  • Collect the solid product by filtration, wash with cold MTBE, and dry under vacuum.[3]

Mandatory Visualization

Deprotection Methodologies Overview

Deprotection_Methods cluster_conditions Deprotection Conditions cluster_outcome Reaction Outcome Basic Basic (e.g., NaOH, K₂CO₃, NH₃) Deprotected_Amine Deprotected Amine Basic->Deprotected_Amine Reductive Reductive (e.g., NaBH₄, SmI₂) Reductive->Deprotected_Amine Acidic Acidic (e.g., HCl, p-TsOH) Acidic->Deprotected_Amine TFA_Protected Trifluoroacetamide Protected Amine TFA_Protected->Basic Base-mediated hydrolysis TFA_Protected->Reductive Hydride or electron transfer TFA_Protected->Acidic Acid-catalyzed hydrolysis

Caption: Categorization of trifluoroacetamide deprotection methods.

General Experimental Workflow for Deprotection

Experimental_Workflow Start Start: N-Trifluoroacetylated Compound Reaction_Setup Dissolve in Appropriate Solvent Start->Reaction_Setup Add_Reagent Add Deprotection Reagent (e.g., Base, Reductant, Acid) Reaction_Setup->Add_Reagent Reaction Stir at Specified Temperature Add_Reagent->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Final_Product Isolated Deprotected Amine Purification->Final_Product

References

Safety Operating Guide

Safe Disposal of 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures, emphasizing the specific hazards associated with its chemical structure. The presence of both a trifluoroacetamide group and a terminal propargyl group necessitates that this compound be treated as hazardous waste.

Hazard Profile and Disposal Considerations

Functional GroupKey Hazard CharacteristicsDisposal Consideration
Trifluoroacetamide Potential for skin, eye, and respiratory irritation.[1][2][3] During combustion, can release toxic fumes of hydrogen fluoride and nitrogen oxides.[2]Segregate from incompatible materials such as strong acids, bases, and oxidizing agents.[2][3] Must be disposed of as hazardous chemical waste.[1][2]
Propargyl The terminal alkyne is reactive and can be flammable.[2] There is a potential for explosive polymerization, especially in the presence of heat, light, or certain metals.[2] Propargyl-containing compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[2]Do not mix with other waste streams.[2][4] Incineration by a licensed facility is a probable disposal method.[1] Avoid contact with copper, silver, mercury, and brass, as explosive acetylides can form.[5][6]

Step-by-Step Disposal Protocol

Adherence to the following step-by-step protocol is mandatory for the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile).[4]

  • Safety goggles with side shields or a face shield.[4]

  • A laboratory coat.[4]

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.[1][4]

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, spatulas), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[4]

  • Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with the compound should be disposed of in a designated sharps container for hazardous chemical waste.[2]

3. Labeling:

  • All waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable, toxic).[2]

4. Storage of Waste:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.[4]

  • Keep waste containers away from incompatible materials, heat, and sources of ignition.[1][7]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][4]

  • Waste material must be disposed of in accordance with national and local regulations.[4]

Note on Neutralization: No specific experimental protocols for the neutralization of this compound are readily available. Do not attempt to neutralize the chemical without explicit guidance and approval from your institution's EHS office. [4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste Type ppe->classify solid_waste Solid Waste (Unused chemical, contaminated items) classify->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) classify->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, pipettes) classify->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->collect_sharps store Store Waste in Designated Secure Area Away from incompatibles collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal end End of Disposal Process disposal->end

References

Essential Safety and Operational Guide for Handling 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide is a compound that combines the potential hazards of a trifluoroacetamide and a propargyl group. The trifluoroacetamide moiety suggests potential for skin, eye, and respiratory irritation.[1][2] The propargyl group (a terminal alkyne) introduces risks of toxicity and potential instability under certain conditions.[3][4] Therefore, a comprehensive PPE strategy is essential to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before use. Change gloves frequently and immediately if contamination is suspected.[5]
Eyes/Face Safety goggles and a face shieldGoggles should provide protection against chemical splashes. A face shield should be worn over safety goggles for maximum protection, especially when handling larger quantities or during procedures with a high risk of splashing.
Body Laboratory coatA flame-resistant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Use in a well-ventilated area or chemical fume hoodA NIOSH-approved respirator with appropriate cartridges may be necessary for handling large quantities or if there is a risk of aerosol generation.[2]
Feet Closed-toe, chemical-resistant footwearShoes should fully cover the feet to protect against spills.

Safe Handling and Operational Workflow

Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound Carefully prep_fume_hood->prep_weigh exp_dissolve Dissolve in Appropriate Solvent prep_weigh->exp_dissolve Transfer to Reaction Vessel exp_react Perform Reaction Under Inert Atmosphere (if required) exp_dissolve->exp_react exp_monitor Monitor Reaction Progress exp_react->exp_monitor cleanup_quench Quench Reaction (if necessary) exp_monitor->cleanup_quench Reaction Complete cleanup_waste Segregate and Label Hazardous Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste via Approved Channels cleanup_decontaminate->cleanup_dispose

Figure 1: Safe handling workflow for this compound.

Experimental Protocols

a. Weighing and Dissolution:

  • Don all required PPE as outlined in Table 1.

  • Perform all manipulations within a certified chemical fume hood.

  • Use a tared, clean, and dry container to weigh the solid compound.

  • Slowly add the desired solvent to the solid to minimize dust or aerosol formation. This compound is reportedly soluble in chloroform and methanol (slightly).[6]

b. Reaction Conditions:

  • Given the propargyl group, reactions should be conducted with care, avoiding strong bases, oxidizing agents, or conditions that could lead to polymerization or decomposition.[1]

  • If the reaction requires heating, use a well-controlled heating mantle and monitor the temperature closely.

  • For sensitive reactions, consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon).

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect in a labeled, sealed container. Do not mix with other waste streams unless compatible.
Liquid Waste Collect in a labeled, sealed, and appropriate solvent waste container. Avoid mixing with incompatible waste.
Contaminated PPE Dispose of contaminated gloves, bench paper, and other disposable materials in a designated hazardous waste container.

Consult your institution's environmental health and safety department for specific disposal protocols.[7] Waste should be disposed of through a licensed disposal company.[5] It may be possible to dissolve the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][5]

Emergency Procedures

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

In case of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated during cleanup.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.